N-(4-methyl-1,3-benzothiazol-2-yl)benzamide chemical structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals Introduction N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is an organic heterocyclic compound featuring a benzamide group linked to a benzothiazole ring.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is an organic heterocyclic compound featuring a benzamide group linked to a benzothiazole ring.[1] The presence of these functional groups underpins its chemical reactivity and diverse biological activities, making it a significant molecule in medicinal chemistry and materials science.[1] Benzothiazole derivatives, in general, are recognized for their wide-ranging pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties.[2] This guide provides a detailed overview of the chemical structure, molecular weight, and synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide.
Chemical Structure and Molecular Properties
A precise understanding of the molecular architecture is fundamental to elucidating the compound's reactivity and interactions with biological systems.
Molecular Structure
The structure of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is characterized by a benzothiazole ring system, which is a bicyclic compound composed of a fused benzene and thiazole ring. A benzamide group is attached to the second position of this benzothiazole core via a nitrogen atom.[1]
Caption: Chemical structure of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide.
Physicochemical Properties
A summary of the key molecular identifiers and properties is presented below.
The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide and related derivatives can be achieved through several established synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired yield, and reaction conditions.
Synthetic Methodologies
Common synthetic strategies involve the formation of the benzothiazole core followed by the introduction of the benzamide moiety.
Condensation Reaction : A prevalent method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring. This is followed by an acylation step with benzoyl chloride to yield the final N-(4-methyl-1,3-benzothiazol-2-yl)benzamide product.[1]
Oxidative Cyclization : An alternative approach is the oxidative cyclization of substituted thioureas. This method can be facilitated by transition metal catalysts, which may improve the reaction's efficiency and yield.[1]
A general synthetic scheme for related N-benzothiazol-2-yl benzamide analogs involves reacting 3-(chlorosulfonyl)benzoic acid, obtained from the chlorosulfonation of benzoic acid, with various amines to produce sulfonamides. These intermediates are then reacted with thionyl chloride and subsequently with 2-aminobenzothiazole to synthesize the desired compounds.[3][4]
Caption: Generalized workflow for the synthesis of N-benzothiazol-2-yl benzamides.
Characterization Techniques
The structural confirmation and purity of synthesized N-(4-methyl-1,3-benzothiazol-2-yl)benzamide and its derivatives are typically established using a combination of spectroscopic techniques. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are crucial for elucidating the carbon-hydrogen framework of the molecule.[2][3]
Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique is used to identify the characteristic functional groups present in the molecule, such as the C=O stretch of the amide and the C=N bond of the thiazole ring.[2][3]
UV-Visible Spectroscopy : Provides information about the electronic transitions within the molecule.[2]
Potential Applications in Drug Development
Derivatives of N-(benzothiazol-2-yl)benzamide have shown a range of biological activities, highlighting their potential as therapeutic agents. For instance, certain analogs have been investigated as allosteric activators of human glucokinase, an enzyme that plays a key role in glucose metabolism, suggesting their potential in the management of type 2 diabetes.[3][4] Furthermore, the benzothiazole scaffold is a known pharmacophore, and its derivatives often exhibit antimicrobial and anticancer properties.[5] The specific compound, N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, has been identified as an inhibitor of DprE1, an essential enzyme in the cell wall biosynthesis of mycobacteria, indicating its potential as an anti-tuberculosis agent.[1]
Conclusion
N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a molecule with a well-defined chemical structure and significant potential in the field of medicinal chemistry. Its synthesis is achievable through established chemical routes, and its structure can be thoroughly characterized by standard spectroscopic methods. The diverse biological activities associated with the benzothiazole and benzamide moieties make this compound and its derivatives promising candidates for further investigation in drug discovery and development.
References
Chemspace. (n.d.). 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide. Retrieved from [Link]
PubChem. (n.d.). N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide. Retrieved from [Link]
Arora, R., Grewal, A. S., & Singh, J. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science, 11(Supp 1), 38-47. Retrieved from [Link]
Aday, B., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. Retrieved from [Link]
Arora, R., Grewal, A. S., & Singh, J. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. ResearchGate. Retrieved from [Link]
Owolabi, B. O., et al. (2017). Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III) and Thallium(III) Complexes. MDPI. Retrieved from [Link]
structure-activity relationship (SAR) of benzothiazole-2-yl benzamide derivatives
A Technical Guide for Medicinal Chemists Executive Summary: The Privileged Scaffold The benzothiazole-2-yl benzamide moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of provi...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Medicinal Chemists
Executive Summary: The Privileged Scaffold
The benzothiazole-2-yl benzamide moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from the conjugated planar system which facilitates intercalation into DNA and hydrophobic pocket binding, while the amide linker provides essential hydrogen-bonding capability.
This guide deconstructs the Structure-Activity Relationship (SAR) of this scaffold, focusing on two primary therapeutic axes: Antimitotic (Anticancer) activity via tubulin polymerization inhibition and Antimicrobial activity via DNA gyrase targeting.
Synthetic Architecture
Reliable access to diverse derivatives is the foundation of any SAR campaign. The most robust method involves the acylation of 2-aminobenzothiazoles. While peptide coupling reagents (HATU/EDC) are viable, the Acid Chloride Method remains the industrial standard for yield and purity.
Validated Synthetic Workflow
The following diagram illustrates the critical reaction pathway and decision points for synthesis.
Figure 1: Standard synthetic route for benzothiazole-2-yl benzamide derivatives via acid chloride activation.
Comprehensive SAR Analysis
The biological activity of this scaffold is governed by three distinct zones: the Benzothiazole Head (Zone A) , the Amide Linker (Zone B) , and the Phenyl Tail (Zone C) .
Zone A: The Benzothiazole Head
Modifications at the 6-position are the most influential due to their electronic effect on the ring nitrogen (N3), which often participates in hydrogen bonding with target proteins.
Electron-Donating Groups (EDGs): 6-Methoxy (-OMe) or 6-Ethoxy (-OEt) groups generally enhance anticancer potency by increasing the electron density of the ring system, favoring interaction with the colchicine binding site of tubulin.
Electron-Withdrawing Groups (EWGs): 6-Fluoro (-F) or 6-Chloro (-Cl) substitutions are often preferred for antimicrobial applications to improve metabolic stability and lipophilicity (LogP).
Zone B: The Amide Linker
The -NH-CO- bridge is non-negotiable for most high-affinity targets.
H-Bond Donor: The amide nitrogen acts as a critical hydrogen bond donor. Methylation of this nitrogen (
-Me) typically abolishes activity, confirming the necessity of the H-bond.
Rigidity: The linker maintains the planarity required for DNA intercalation.
Zone C: The Phenyl Tail (The Warhead)
This region dictates specificity.
Anticancer (Tubulin): The 3,4,5-trimethoxyphenyl motif is the "gold standard," mimicking the A-ring of colchicine and Combretastatin A-4.
Antimicrobial: Substitution with lipophilic EWGs (e.g., 4-Cl, 3-NO2) enhances membrane permeability and binding to bacterial DNA gyrase.
Quantitative Data Summary
The following tables summarize field-proven data illustrating these trends.
For anticancer applications, the primary mechanism is the disruption of microtubule dynamics. These derivatives bind to the Colchicine Binding Site between the
and tubulin subunits, preventing polymerization and leading to G2/M cell cycle arrest.
Figure 2: Signaling cascade for benzothiazole-induced apoptosis via tubulin inhibition.
Validated Experimental Protocols
Synthesis of N-(6-substituted-benzothiazol-2-yl)benzamides
Rationale: This protocol utilizes anhydrous conditions to prevent hydrolysis of the acid chloride intermediate.
Activation: Dissolve the substituted benzoic acid (1.0 mmol) in dry dichloromethane (DCM). Add thionyl chloride (
, 3.0 mmol) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution () ceases. Evaporate solvent to obtain the crude acid chloride.
Coupling: Dissolve 2-amino-6-substituted-benzothiazole (1.0 mmol) in dry pyridine (5 mL) or acetone/TEA system. Cool to 0°C.
Addition: Dropwise add the acid chloride (dissolved in minimal dry acetone) to the amine solution.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and reflux for 3 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
Workup: Pour the reaction mixture into crushed ice/water. The solid precipitate is filtered, washed with 5%
(to remove unreacted acid) and water.
Purification: Recrystallize from hot ethanol or DMF/Water mixtures.
MTT Cytotoxicity Assay
Rationale: Colorimetric assessment of metabolic activity is the standard proxy for cell viability.
Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at
cells/well. Incubate for 24h at 37°C.
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM). Ensure final DMSO concentration < 0.5%.
Incubation: Incubate for 48 hours.
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
Solubilization: Remove medium carefully. Add 150 µL DMSO to dissolve formazan crystals.
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression analysis (GraphPad Prism).
References
Wang, M., et al. (2024). Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities.[1] European Journal of Medicinal Chemistry.[1]
Saeed, S., et al. (2014). Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents.[2][3] RSC Advances.
Arora, S., et al. (2021).[4] Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Journal of Applied Pharmaceutical Science.[4]
Yadav, P., et al. (2011).[2] 2-Amino-N-(7-substituted Benzo [d] thiazol-2yl) benzamide: Synthesis and characterization of novel antimicrobial agents. Der Pharmacia Lettre.[2]
Kumbhare, R. M., et al. (2012). Synthesis and cytotoxic activity of novel benzothiazole derivatives.[1][5][6][7][8][9][10][11][12] European Journal of Medicinal Chemistry.[1]
Technical Guide: N-(4-methyl-1,3-benzothiazol-2-yl)benzamide in Glucokinase Activation
Executive Summary N-(4-methyl-1,3-benzothiazol-2-yl)benzamide represents a critical chemical scaffold in the discovery of Glucokinase Activators (GKAs). As a small-molecule allosteric modulator, it targets Glucokinase (G...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(4-methyl-1,3-benzothiazol-2-yl)benzamide represents a critical chemical scaffold in the discovery of Glucokinase Activators (GKAs). As a small-molecule allosteric modulator, it targets Glucokinase (GK), the "glucose sensor" enzyme primarily expressed in pancreatic
This guide details the mechanistic role, structure-activity relationship (SAR), and validation protocols for this compound. It serves as a blueprint for researchers investigating the benzamide-benzothiazole class of GKAs, which function by stabilizing the enzyme's super-open conformation into a catalytically active closed state, thereby increasing glucose affinity (
) and maximal velocity ().
Mechanistic Pharmacodynamics
The Allosteric "Flip-Flop" Mechanism
Glucokinase (Hexokinase IV) is unique among hexokinases due to its low affinity for glucose (
) and positive cooperativity (Hill coefficient ). This allows it to function as a metabolic switch.
Native State: In low glucose, GK exists predominantly in a "Super-Open" (inactive) conformation.
Activated State: Glucose binding induces a conformational change to the "Closed" (active) state.
Role of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide: This compound binds to a distinct allosteric site located approximately 20 Å from the catalytic glucose-binding pocket.[3] By binding to this hydrophobic pocket, it acts as a molecular "glue," stabilizing the closed conformation even in the presence of low glucose concentrations.
Kinetic Impact
The binding of the activator results in a fundamental shift in enzyme kinetics:
Affinity Shift: The sigmoidal glucose dependence curve shifts to the left (hyperbolic), significantly lowering the
.
Velocity Increase: It increases the
(turnover number).
Figure 1: Allosteric activation pathway.[4][5] The compound stabilizes the transition to the active closed state.
Structure-Activity Relationship (SAR)
The efficacy of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide relies on specific molecular interactions within the allosteric pocket.
Structural Moiety
Function & Interaction
Benzothiazole Ring
Hydrophobic Anchor: Occupies a deep lipophilic pocket in the allosteric site. The nitrogen in the thiazole ring often forms a critical hydrogen bond with the backbone of Arg63 or similar residues depending on the isoform.
Amide Linker (-CONH-)
Hydrogen Bonding: Acts as a rigid spacer that positions the two aromatic systems. The NH group typically acts as a H-bond donor to the backbone carbonyl of Val455 or Glu456.
Benzamide Ring
Variable Region: Interacts with the solvent-exposed region of the pocket. Substitutions here (like the benzamide itself) dictate solubility and metabolic stability.
4-Methyl Group
Steric Selectivity: The methyl group on the benzothiazole ring provides steric bulk that improves selectivity and fit within the hydrophobic cleft, potentially reducing off-target binding compared to the unsubstituted analog.
Experimental Protocol: Coupled Enzyme Assay
To validate the activity of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, a spectrophotometric coupled assay is the gold standard. This assay couples the GK reaction to Glucose-6-Phosphate Dehydrogenase (G6PDH), producing NADPH which absorbs at 340 nm.[6]
Reagents & Preparation
Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 1 mM MgCl₂, 1 mM DTT.
Substrates: D-Glucose (Variable: 0.5 mM to 50 mM), ATP (1 mM).
Coupling System: NADP+ (1 mM), G6PDH (5 U/mL).
Enzyme: Recombinant Human Glucokinase (GST-tagged or cleaved).
Compound: N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (Dissolved in 100% DMSO).
Step-by-Step Workflow
Compound Plating: Dispense 1
L of the test compound (various concentrations) into a 384-well clear-bottom plate. Include DMSO-only wells as negative controls (0% activation) and a known GKA (e.g., GKA50) as a positive control.
Master Mix Addition: Prepare a Master Mix containing Buffer, NADP+, G6PDH, and Glucokinase. Add 10
L of Master Mix to each well.
Pre-Incubation: Incubate for 10 minutes at 25°C to allow the compound to bind the allosteric site.
Initiation: Add 10
L of Substrate Mix (Glucose + ATP) to initiate the reaction.
Note: Use a glucose concentration near the
of the native enzyme (~5-8 mM) to maximize the dynamic range of activation.
Kinetic Read: Measure Absorbance at 340 nm (
) every 30 seconds for 20 minutes on a microplate reader.
Figure 2: Coupled enzyme reaction scheme for detecting GK activation.
Data Analysis
Calculate the initial velocity (
) from the linear portion of the progress curve.
Fold Activation:
Determination: Plot Fold Activation vs. log[Compound] and fit to a 4-parameter logistic model.
Shift: Perform the assay at varying glucose concentrations to generate a saturation curve. The compound should shift the curve to the left.
Challenges & Metabolic Liabilities
While N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a potent in vitro tool, researchers must be aware of specific liabilities common to this scaffold during lead optimization.
Hypoglycemia Risk: Continuous activation of GK in the pancreas can lead to insulin secretion at low glucose levels, causing hypoglycemia.
Metabolic Activation: Benzothiazole moieties can sometimes undergo bioactivation by CYP450 enzymes to form reactive intermediates (e.g., episulfonium ions or quinone imines).
Mitigation: Perform a Glutathione (GSH) Trapping Assay early in the development process to assess covalent binding potential.[7]
References
Arora, S., Grewal, A. S., et al. (2021).[5][8][9] "Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase."[4][5][8][9] Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047.[5][8]
Grimsby, J., et al. (2003). "Allosteric activators of glucokinase: potential role in diabetes therapy."[2][3][8][10][11] Science, 301(5631), 370-373.
Matschinsky, F. M. (2009). "Assessing the potential of glucokinase activators in diabetes therapy." Nature Reviews Drug Discovery, 8(5), 399-416.
Grewal, A. S., et al. (2014).[5][9] "Glucokinase activators: A review on the recent patents and their therapeutic potential." Recent Patents on Endocrine, Metabolic & Immune Drug Discovery, 8(2).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Technical Whitepaper: N-(4-methyl-1,3-benzothiazol-2-yl)benzamide Antimicrobial Properties
Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary
The rapid emergence of multidrug-resistant (MDR) bacterial strains—particularly methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa—has necessitated the exploration of non-traditional pharmacophores. The benzothiazole nucleus, a fused benzene-thiazole system, represents a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases and its ability to interact with diverse biological targets.
This guide provides a technical analysis of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide , a specific derivative characterized by a 4-methyl substitution on the benzothiazole core and a benzamide linkage at the 2-position. This molecule serves as a critical lipophilic probe in Structure-Activity Relationship (SAR) studies, balancing the steric constraints of the 4-position with the hydrogen-bonding capacity of the amide linker.
Key Technical Insights:
Primary Mechanism: Inhibition of bacterial DNA Gyrase (Topoisomerase II).
Spectrum: Broad-spectrum potential with heightened efficacy against Gram-positive pathogens.
Chemical Stability: High hydrolytic stability due to the conjugated amide system.
Chemical Profile & Synthesis
Structural Characterization
The molecule comprises three distinct pharmacophoric regions:[1][2]
The Benzothiazole Core: Provides
- stacking interactions with DNA base pairs or enzyme aromatic residues.
The Amide Linker (-NHCO-): Acts as a hydrogen bond donor/acceptor, critical for orientation within the active site.
The 4-Methyl Substituent: Introduces local lipophilicity and steric bulk, influencing the rotational freedom of the amide bond and exclusion from sterically restricted pockets.
Synthetic Pathway
The synthesis follows a nucleophilic acyl substitution pathway (Schotten-Baumann conditions) or direct condensation.
Protocol:
Reactants: 2-amino-4-methylbenzothiazole (Nucleophile) and Benzoyl Chloride (Electrophile).
Solvent/Base: Dry Acetone/Pyridine or Dichloromethane/Triethylamine (
).
Conditions: Reflux for 2–6 hours or stir at
to RT.
Figure 1: Synthetic pathway via nucleophilic acyl substitution.[3]
Antimicrobial Efficacy & Spectrum
The following data summarizes the antimicrobial profile of 2-benzamidobenzothiazole derivatives. While the unsubstituted benzamide serves as a baseline, the 4-methyl group modulates activity through lipophilic interactions.
Minimum Inhibitory Concentration (MIC) Profile
Data aggregated from representative 2-benzamidobenzothiazole class studies.
Organism Type
Strain
MIC Range (g/mL)
Efficacy Interpretation
Gram-Positive
Staphylococcus aureus (ATCC 25923)
3.12 – 12.5
High: Primary target spectrum.
Gram-Positive
Bacillus subtilis
6.25 – 25.0
Moderate-High: Effective inhibition.
Gram-Negative
Escherichia coli
25.0 – >100
Low-Moderate: Limited by outer membrane permeability.
Gram-Negative
Pseudomonas aeruginosa
50.0 – >100
Low: High efflux pump susceptibility.
Fungal
Candida albicans
12.5 – 50.0
Moderate: Significant antifungal potential.
Spectrum Analysis[4]
Gram-Positive Dominance: The compound shows superior activity against Gram-positive bacteria. The peptidoglycan layer of these organisms is permeable to the lipophilic benzothiazole core.
The "4-Methyl" Effect: The methyl group at position 4 increases the LogP (partition coefficient), theoretically enhancing passive diffusion through bacterial membranes. However, if the target binding pocket (e.g., DNA gyrase ATP-binding site) is narrow, the 4-methyl group can cause steric clashes, potentially reducing potency compared to 6-substituted analogs (e.g., 6-fluoro or 6-nitro).
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing this lead into a drug candidate.
The Pharmacophore Map
The 2-benzamidobenzothiazole scaffold relies on specific interactions:
N-H of Amide: Essential Hydrogen Bond Donor (HBD) to Aspartate residues in the active site.
Carbonyl (C=O): Hydrogen Bond Acceptor (HBA) interacting with water networks or backbone amides.
Benzothiazole Nitrogen (N3): Critical for coordination with catalytic metal ions (e.g.,
Con: Steric hindrance at the 4-position can twist the benzothiazole ring out of planarity relative to the amide, disrupting
-conjugation and binding affinity.
Figure 2: SAR map highlighting the functional contributions of each moiety.
Mechanism of Action
The primary validated target for benzothiazole derivatives is DNA Gyrase (Topoisomerase II) , an essential enzyme for bacterial DNA replication.
Pathway of Inhibition
Entry: The molecule diffuses across the cell wall (aided by the 4-methyl lipophilicity).
Binding: The benzothiazole moiety binds to the ATP-binding pocket (ATPase domain) of the GyrB subunit.
Stabilization: The amide linker forms hydrogen bonds with amino acid residues (e.g., Asp73 in E. coli numbering).
Stalling: The drug stabilizes the DNA-enzyme cleavable complex, preventing DNA religation and leading to accumulation of double-strand breaks.
Cell Death: The accumulation of DNA damage triggers the SOS response and eventual apoptosis-like cell death.
Experimental Protocols
To validate the properties of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, the following standardized protocols are recommended.
Synthesis Protocol (Lab Scale)
Dissolution: Dissolve 0.01 mol of 2-amino-4-methylbenzothiazole in 20 mL of dry pyridine.
Addition: Add 0.012 mol of benzoyl chloride dropwise at
with constant stirring.
Reaction: Allow the mixture to warm to room temperature and reflux for 4 hours.
Quenching: Pour the reaction mixture into 200 mL of ice-cold water.
Purification: Filter the resulting solid precipitate. Wash with 5%
(to remove benzoic acid) and water. Recrystallize from ethanol.
Validation: Confirm structure via
-NMR (look for amide -NH singlet at 10-12 ppm) and IR (Amide I band at ~1650 ).
Antimicrobial Assay (Broth Microdilution)
Standard: CLSI M07-A10 guidelines.
Inoculum Prep: Adjust bacterial culture to
McFarland standard ( CFU/mL).
Dilution: Prepare serial two-fold dilutions of the test compound in DMSO/Mueller-Hinton Broth (range: 100
g/mL to 0.1 g/mL).
Incubation: Add bacterial suspension to 96-well plates containing the drug. Incubate at
for 18–24 hours.
Readout: Determine MIC as the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Inhibition, Pink = Growth).
Figure 3: Experimental workflow from synthesis to biological validation.
References
Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety." European Journal of Medicinal Chemistry. Link
Keri, R. S., et al. (2015). "Comprehensive review in current developments of benzothiazole-based therapeutic agents." European Journal of Medicinal Chemistry. Link
Sahu, P. K., et al. (2012). "Synthesis, biological evaluation and molecular docking study of some N-substituted derivatives of 2-aminobenzothiazoles." Journal of Saudi Chemical Society. Link
Gupta, S., et al. (2010). "Synthesis and antimicrobial activity of some substituted 2-phenylbenzothiazoles." Indian Journal of Chemistry. Link
Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07. Link
Application Note: Modular Synthesis and Biological Evaluation of PROTAC Degraders via Click Chemistry Abstract This application note details a robust, modular workflow for the synthesis and evaluation of Proteolysis Targ...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Modular Synthesis and Biological Evaluation of PROTAC Degraders via Click Chemistry
Abstract
This application note details a robust, modular workflow for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs). Unlike traditional occupancy-based inhibitors, PROTACs operate via an event-driven mechanism, recruiting an E3 ubiquitin ligase to a Protein of Interest (POI) to induce ubiquitination and subsequent proteasomal degradation. This guide focuses on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for rapid linker optimization and provides a rigorous biological validation framework to determine
and , addressing common pitfalls such as the "Hook Effect."
Introduction: Mechanism of Action
PROTACs are heterobifunctional molecules consisting of three components: a ligand for the POI, a ligand for an E3 ligase (e.g., CRBN or VHL), and a linker.[1][2][3] The critical determinant of PROTAC efficacy is the formation of a stable, productive ternary complex (POI-PROTAC-E3).
Figure 1: PROTAC Mechanism of Action (MOA)
The diagram below illustrates the catalytic cycle of PROTAC-mediated degradation.
Caption: The PROTAC cycle: Ternary complex formation triggers poly-ubiquitination of the POI, leading to proteasomal degradation and recycling of the PROTAC.[3]
Protocol: Modular Chemical Synthesis (CuAAC)
Rationale: Linker length and composition profoundly affect the stability of the ternary complex. Traditional linear synthesis is slow. We utilize "Click Chemistry" (CuAAC) to rapidly couple an alkyne-functionalized E3 ligand with an azide-functionalized POI ligand.[3]
Expertise Insight: The use of THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is non-negotiable. It acts as a ligand for Cu(I), preventing oxidation to inactive Cu(II) and inhibiting the formation of catalytic-dead copper aggregates, which is common in biological buffer systems.
Materials
Alkyne Component: E3 Ligase Ligand-Alkyne (e.g., Thalidomide-O-propargyl), 10 mM in DMSO.
Azide Component: POI Ligand-Linker-Azide, 10 mM in DMSO.
Catalyst: CuSO4 (50 mM in water).
Reducing Agent: Sodium Ascorbate (100 mM in water, freshly prepared).
Ligand: THPTA (50 mM in water).
Solvent: DMSO/t-Butanol/Water (1:1:1).
Step-by-Step Procedure
Reaction Assembly: In a 4 mL glass vial, dissolve the Alkyne component (1.0 eq, 20 µmol) and Azide component (1.0 eq, 20 µmol) in 1 mL of solvent mixture.
Catalyst Premix: In a separate tube, mix CuSO4 (0.1 eq, 2 µL) with THPTA (0.5 eq, 10 µL). Incubate for 5 minutes. This ensures the copper is coordinated before hitting the reaction.
Initiation: Add the Cu-THPTA complex to the main reaction vial.
Reduction: Add Sodium Ascorbate (2.0 eq, 4 µL) to initiate the catalytic cycle.
Incubation: Stir at Room Temperature (RT) for 2–4 hours.
Self-Validating Check: Monitor by LC-MS.[3] The reaction is complete when the mass corresponds to Mass(Azide) + Mass(Alkyne). The disappearance of the starting material peaks confirms conversion.
Purification: Filter the reaction mixture and purify directly via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).
Lyophilization: Freeze-dry fractions to obtain the final PROTAC powder.
Rationale: To validate a PROTAC, one must prove not just binding, but degradation. This requires a dose-response Western Blot to calculate
(concentration at 50% degradation) and (maximal degradation depth).
Expertise Insight (The Hook Effect): At high PROTAC concentrations, degradation often decreases. This is the "Hook Effect." It occurs because excess PROTAC saturates both the POI and the E3 ligase individually, forming binary complexes (POI-PROTAC and E3-PROTAC) that compete with the productive ternary complex. Do not discard data showing this; it confirms the mechanism.
Experimental Workflow
Caption: Standard workflow for PROTAC evaluation. Consistency in lysis timing is critical for reproducible DC50 values.
Step-by-Step Procedure
Seeding: Seed cells (e.g., HeLa or HEK293) at 70% confluency in 6-well plates. Allow to adhere overnight.
Treatment: Treat cells with the synthesized PROTAC at 8 concentrations (e.g., 0, 1, 10, 50, 100, 500, 1000, 10000 nM).
Control A (Vehicle): DMSO only (0.1%).
Control B (Rescue): Pre-treat one well with Proteasome Inhibitor Mg132 (10 µM) for 1 hour before adding PROTAC. This proves degradation is proteasome-dependent.
Incubation: Incubate for 16–24 hours.
Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease Inhibitor Cocktail.
Western Blot: Load equal protein (20 µg) per lane. Probe for:
Target Protein (POI)
Loading Control (e.g., GAPDH or Vinculin)
Analysis: Quantify bands using densitometry (e.g., ImageJ). Normalize POI signal to Loading Control.
Data Analysis & Troubleshooting
Calculating
:
Plot normalized protein abundance (Y-axis, % of DMSO control) vs. Log[PROTAC] (X-axis). Fit using a non-linear regression (4-parameter logistic).
Table 1: Troubleshooting Guide
Observation
Probable Cause
Corrective Action
No Degradation
Poor cell permeability or Linker steric clash.
Check permeability (PAMPA). Try different linker lengths (PEG3 vs PEG5).
Hook Effect
Saturation of binary complexes (excess drug).
This is normal. Focus on the concentration range before the hook for .
Sakamoto, K. M., et al. (2001).[4][5][6][7] Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation.[4][7][8] Proceedings of the National Academy of Sciences, 98(15), 8554–8559.[5] Link[7]
Winter, G. E., et al. (2015).[9][10][11] Phthalimide conjugation as a strategy for in vivo target protein degradation.[10][11][12][13] Science, 348(6241), 1376–1381.[13] Link[10]
Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453–461. Link
synthesis protocol for N-(4-methyl-1,3-benzothiazol-2-yl)benzamide from 2-amino-4-methylbenzothiazole
[1] Executive Summary This application note details a robust, scalable protocol for the synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide . This molecule represents a critical pharmacophore in drug discovery, ofte...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This application note details a robust, scalable protocol for the synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide . This molecule represents a critical pharmacophore in drug discovery, often serving as a scaffold for glucokinase activators, antimicrobial agents, and anticancer therapeutics.
The synthesis addresses a specific challenge in medicinal chemistry: the acylation of 2-aminobenzothiazoles . Unlike simple anilines, the exocyclic amino group at the C2 position is significantly less nucleophilic due to the electron-withdrawing nature of the thiazole ring and the amidine-like resonance system. Furthermore, the 4-methyl substituent introduces a subtle steric and electronic perturbation that must be accounted for to maximize yield and purity.
This guide prioritizes the Acid Chloride Method using a Pyridine/DCM system, selected for its high reliability and ease of purification.
Strategic Analysis & Retrosynthesis
The Chemical Challenge
The target transformation is a nucleophilic acyl substitution. However, two factors complicate this seemingly simple reaction:
Reduced Nucleophilicity: The lone pair on the exocyclic nitrogen of 2-amino-4-methylbenzothiazole is delocalized into the benzothiazole ring (specifically towards the endocyclic nitrogen N3). This makes it a poor nucleophile compared to standard primary amines.
Regioselectivity: While acylation typically occurs at the exocyclic nitrogen (forming the amide), reaction at the endocyclic nitrogen (forming the imino-amide) is a competitive pathway, particularly under high-temperature forcing conditions.
Mechanistic Pathway
To overcome the reduced nucleophilicity, we utilize Benzoyl Chloride , a highly electrophilic acylating agent. Pyridine is employed as a dual-function reagent: it acts as a base to scavenge the HCl byproduct (driving the equilibrium) and as a nucleophilic catalyst (forming a reactive N-benzoylpyridinium intermediate).
Figure 1: Mechanistic pathway highlighting the activation of benzoyl chloride by pyridine.
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
Dissolution: Add 2-amino-4-methylbenzothiazole (1.64 g, 10.0 mmol) to the flask.
Solvent Addition: Add anhydrous DCM (20 mL) and Pyridine (2.4 mL, 30.0 mmol). Stir until the amine is fully dissolved. Note: The solution may be slightly yellow.
Cooling: Place the reaction flask in an ice-water bath (0 °C).
Phase 2: Acylation
Addition: Add Benzoyl Chloride (1.4 mL, 12.0 mmol) dropwise over 10 minutes using a syringe or addition funnel.
Critical: The reaction is exothermic.[5] Control the addition rate to maintain temperature < 5 °C to prevent bis-acylation.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours.
Monitoring: Check progress via TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes). The starting amine (lower Rf) should disappear, and a new spot (higher Rf) should appear.
Phase 3: Workup & Purification
Quenching: Pour the reaction mixture into 50 mL of ice-cold water. Stir vigorously for 15 minutes to hydrolyze excess benzoyl chloride.
Extraction: Transfer to a separatory funnel. Extract the organic layer (DCM). Wash the aqueous layer once with DCM (10 mL).
Washing: Wash the combined organic layers successively with:
10% HCl (2 x 20 mL) – Removes excess pyridine.
Sat. NaHCO₃ (2 x 20 mL) – Neutralizes residual acid.
Brine (1 x 20 mL).
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator) to yield a crude solid.
Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol . Allow to cool slowly to RT, then to 4 °C. Filter the crystals and wash with cold ethanol.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Characterization & Quality Control
To validate the synthesis, the following spectral data should be obtained.
Expected Data
Physical State: White to off-white crystalline solid.[6]
Melting Point: ~180–185 °C (Dependent on purity/polymorph).
PubChem. (n.d.). N-(4-methyl-1,3-benzothiazol-2-yl)benzamide.[7] National Center for Biotechnology Information. Retrieved from [Link]
Organic Syntheses. (1942). 2-Amino-6-methylbenzothiazole.[4] Org. Synth. 1942, 22, 16. (General reference for aminobenzothiazole reactivity). Retrieved from [Link]
Arora, S., et al. (2021).[2][8] Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
Optimized Reaction Conditions for the Benzoylation of Aminobenzothiazoles: An Application Note and Protocol Guide
Introduction N-benzoylated aminobenzothiazoles represent a critical scaffold in medicinal chemistry and drug development, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
N-benzoylated aminobenzothiazoles represent a critical scaffold in medicinal chemistry and drug development, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The synthesis of these valuable compounds via the benzoylation of aminobenzothiazoles is a fundamental transformation in organic synthesis. This guide provides a comprehensive overview of optimized reaction conditions, detailed experimental protocols, and an in-depth analysis of the underlying chemical principles to empower researchers in their synthetic endeavors. We will explore various methodologies, from classical approaches to modern green chemistry techniques, offering a comparative analysis to aid in the selection of the most suitable method for specific research applications.
Core Principles of Benzoylation of Aminobenzothiazoles
The benzoylation of aminobenzothiazoles is a nucleophilic acyl substitution reaction. The lone pair of electrons on the exocyclic amino group of the aminobenzothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of a benzoylating agent, typically benzoyl chloride. The reaction is often facilitated by a base to neutralize the hydrochloric acid byproduct, driving the reaction towards completion.[2]
The Role of the Base: Pyridine vs. Triethylamine
The choice of base is crucial for optimizing the benzoylation reaction. Both pyridine and triethylamine are commonly employed, each with distinct mechanistic roles.[3]
Pyridine: Besides acting as an acid scavenger, pyridine can also function as a nucleophilic catalyst. It reacts with benzoyl chloride to form a highly reactive N-benzoylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the aminobenzothiazole than benzoyl chloride itself, thus accelerating the reaction.[4]
Triethylamine (TEA): TEA is a non-nucleophilic, sterically hindered base.[5] Its primary role is to neutralize the HCl generated during the reaction, shifting the equilibrium towards the product side.[6]
The selection between pyridine and TEA can influence reaction rates and yields, with pyridine often providing a catalytic advantage.[3]
Reaction Mechanism: A Step-by-Step Visualization
The benzoylation of 2-aminobenzothiazole in the presence of a base like pyridine follows a well-established nucleophilic acyl substitution pathway.
Caption: Mechanism of Benzoylation of 2-Aminobenzothiazole.
Optimized Protocols and Methodologies
The optimization of the benzoylation of aminobenzothiazoles hinges on the choice of reaction conditions, including the energy source, solvent, and catalyst. Below, we detail several robust protocols, from conventional heating to modern energy-efficient methods.
The Schotten-Baumann reaction is a classic and widely used method for the acylation of amines.[7] It is typically performed in a two-phase system or in the presence of a base in a suitable organic solvent.
Experimental Protocol:
To a solution of 2-aminobenzothiazole (1.0 mmol) in a suitable solvent such as acetone (15 mL) or pyridine, add benzoyl chloride (1.1 mmol) dropwise with stirring.[8]
If using an inert solvent like acetone, a base such as triethylamine (1.2 mmol) should be added to the reaction mixture.[6]
The reaction mixture is then typically refluxed for a period ranging from 45 minutes to several hours, depending on the specific substrates.[8]
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve pouring the mixture into crushed ice, followed by filtration of the resulting precipitate.[9]
The crude product is then washed with a dilute solution of sodium bicarbonate to remove any unreacted acid chloride and then with cold water.[10]
Recrystallization from a suitable solvent, such as ethanol, is performed to obtain the pure N-(benzo[d]thiazol-2-yl)benzamide.[9]
Method 2: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions.[11][12]
Experimental Protocol:
In a microwave-safe vessel, combine 2-aminobenzothiazole (1.0 mmol), benzoyl chloride (1.1 mmol), and a catalytic amount of a base like pyridine in a minimal amount of a high-boiling point solvent such as dimethylformamide (DMF).
The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 100-150°C) and power (e.g., 100-300 W) for a short duration (typically 2-10 minutes).[11][13]
After the reaction is complete (monitored by TLC), the vessel is cooled to room temperature.
The product is isolated by pouring the reaction mixture into ice-cold water, followed by filtration and washing of the precipitate.
Purification by recrystallization from ethanol or another suitable solvent affords the desired product in high yield and purity.
Method 3: Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides an energy-efficient and environmentally friendly alternative to conventional methods.[14] Ultrasound irradiation can enhance reaction rates through the phenomenon of acoustic cavitation.
Experimental Protocol:
In a suitable flask, a mixture of 2-aminobenzothiazole (1 mmol) and benzoyl chloride (1 mmol) is subjected to ultrasound irradiation.[15]
This procedure can often be performed under solvent- and catalyst-free conditions at room temperature.[15]
The reaction is typically complete within a few minutes to an hour, as monitored by TLC.[16]
The solid product that forms is then collected by filtration, washed with a dilute solution of sodium bicarbonate and water, and dried.
This method often provides the product in high purity without the need for further purification steps like column chromatography.[15]
Comparative Analysis of Reaction Conditions
The choice of synthetic methodology for the benzoylation of aminobenzothiazoles can significantly impact the efficiency and environmental footprint of the process. The following table provides a comparative summary of the different approaches.
The general workflow for the synthesis and purification of N-benzoylated aminobenzothiazoles can be visualized as follows:
Caption: General experimental workflow for benzoylation.
Conclusion
The benzoylation of aminobenzothiazoles is a versatile and important reaction in synthetic chemistry. While traditional methods like the Schotten-Baumann reaction remain effective, modern techniques such as microwave and ultrasound-assisted synthesis offer significant advantages in terms of reaction time, yield, and environmental impact. The choice of an optimized protocol will depend on the specific requirements of the synthesis, including the scale of the reaction, the desired purity of the product, and the available laboratory equipment. By understanding the underlying principles and following the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize a wide range of N-benzoylated aminobenzothiazole derivatives for their research and development activities.
References
N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. (2023). Available at: [Link]
Yadav, P. et al. 2-Amino-N-(7-substituted Benzo [d] thiazol-2yl) benzamide: Synthesis and characterization of novel. Der Pharmacia Lettre, 3(1), 208-213 (2011).
The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. SciSpace. (2018). Available at: [Link]
Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III) and Thallium(III) Complexes. Molecules, 22 (2), 324 (2017). Available at: [Link]
Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Enzyme Inhibition and Medicinal Chemistry, 36 (1), 765-777 (2021). Available at: [Link]
Ibrahim, T. S. et al. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25 (11), 2501 (2020). Available at: [Link]
Schotten–Baumann reaction in flow: optimisation with a Bayesian algorithm. Reaction Chemistry & Engineering. (2023). Available at: [Link]
Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. ResearchGate. (2016). Available at: [Link]
A Green Ultrasound Synthesis, Characterization and Antibacterial Evaluation of 1,4-Disubstituted 1,2,3-Triazoles Tethering Bioactive Benzothiazole Nucleus. Molecules, 21 (4), 512 (2016). Available at: [Link]
How does benzoylation differ from general acylation in amines, and what role does pyridine play in acyl
Schotten-Baumann Reaction. Organic Chemistry Portal. Available at: [Link]
Ibrahim, T. S. et al. An Efficient Greener Approach for N-Acylation of Amines in Water Using Benzotriazole Chemistry. PubMed. (2020). Available at: [Link]
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. ResearchGate. (2020). Available at: [Link]
The Influence of Ratio Pyridine and Triethylamine Catalysts on Synthesis 2-Phenyl-Benzo[D][1][3] Oxazine-4-On Derivatives. ResearchGate. (2018). Available at: [Link]
Ultrasound‐Assisted Annulation of 2‐Aminothiophenols with Aldehydes: Facile Synthesis of Benzothiazoles. ChemistrySelect, 5 (1), 221-224 (2020). Available at: [Link]
Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC- catalyzed direct oxidative amidation of aldehydes. The Royal Society of Chemistry. (2015). Available at: [Link]
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Augusta University Research Profiles. (2020). Available at: [Link]
Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(10), 5555-5558 (2013).
Microwave Assisted Synthesis of Some Biologically Active Benzothiazolotriazine Derivatives. Semantic Scholar. (2012). Available at: [Link]
Can triethylamine/pyridine be used in the synthesis of Labetalol?. ResearchGate. (2016). Available at: [Link]
Ultrasound-assisted synthesis of substituted 2-aminobenzimidazoles, 2-aminobenzoxazoles, and related heterocycles. ResearchGate. (2022). Available at: [Link]
Optimization and biological evaluation of 2-aminobenzothiazole derivatives as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2216-2221 (2017).
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Semantic Scholar. (2021). Available at: [Link]
Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. ResearchGate. (2023). Available at: [Link]
Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules, 4 (1), 8-16 (1999). Available at: [Link]
Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free. KJS College. (2021). Available at: [Link]
MICROWAVE-ASSISTED SYNTHESIS OF NOVEL BENZOTHIAZOLE DERIVATIVES CONTAINING IMIDAZOL MOIETIES AND ANTI-INFLAMMATORY ACTIVITY. International Journal of Pharmacy and Biological Sciences. (2016). Available at: [Link]
Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. ResearchGate. (2017). Available at: [Link]
Ultrasound-promoted solvent- and catalyst-free benzoylation of amines at room temperature: A green procedure. TSI Journals. (2014). Available at: [Link]
2-Aminobenzothiazole derivatives. Université catholique de Louvain. (2007). Available at: [Link]
Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Indian Academy of Sciences. (2012). Available at: [Link]
Synthesis of biologically active derivatives of 2-aminobenzothiazole. SpringerLink. (2021). Available at: [Link]
Microwave-Assisted Synthesis of Benzyl Benzotriazoles. Asian Journal of Chemistry. (2008). Available at: [Link]
SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 21(5), 1148-1155 (2017).
MICROWAVE-ASSISTED, RAPID AND EFFICIENT SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME NOVEL BENZIMIDA. Scholars Research Library. (2012). Available at: [Link]
cell culture dosing guidelines for N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Application Note: Precision Dosing of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide in Cell-Based Assays Abstract & Introduction N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS: 108619-01-8) is a bioactive benzothiazole-b...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Dosing of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide in Cell-Based Assays
Abstract & Introduction
N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS: 108619-01-8) is a bioactive benzothiazole-benzamide scaffold widely utilized in medicinal chemistry as a chemical probe.[1] Its structural core—a benzothiazole ring fused with a benzamide moiety—confers significant versatility, making it a subject of interest in two primary therapeutic areas:[1][2]
Antimicrobial Research: As a potent inhibitor of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), an enzyme critical for mycobacterial cell wall synthesis (arabinogalactan formation).
Metabolic Regulation: As an allosteric activator of Glucokinase (GK) , a key enzyme in glucose homeostasis, relevant for type 2 diabetes research.
This application note provides a rigorous, standardized protocol for dosing this compound in mammalian cell culture. The guidelines focus on overcoming the physicochemical challenges inherent to benzothiazole derivatives—specifically hydrophobicity and precipitation risks—to ensure reproducible IC50/EC50 data generation.
Physicochemical Properties & Handling
Successful dosing begins with accurate stock preparation. This compound is highly hydrophobic; improper handling will lead to micro-precipitation in aqueous media, resulting in "false negative" potency data or "false positive" toxicity due to crystal formation.
Property
Specification
CAS Number
108619-01-8
Molecular Weight
268.33 g/mol
Formula
C₁₅H₁₂N₂OS
Solubility (Water)
Negligible (< 1 µM)
Solubility (DMSO)
Excellent (~50 mM)
Storage (Solid)
-20°C, Desiccated, Dark
Storage (Stock)
-80°C (Single-use aliquots recommended)
Critical Handling Note: Benzothiazoles are light-sensitive. All dosing steps should be performed under low-light conditions or using amber tubes.
Stock Solution Preparation Protocol
Objective: Create a stable 10 mM Master Stock Solution.
Workflow Diagram (DOT):
Figure 1: Standardized workflow for preparing stable hydrophobic compound stocks.
Step-by-Step Procedure:
Weighing: Accurately weigh 2.68 mg of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide.
Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).
Expert Tip: Do NOT use Ethanol. Benzothiazoles often crystallize rapidly in ethanol upon contact with aqueous media.
Homogenization: Vortex for 30 seconds. If visible particles remain, sonicate in a water bath at room temperature for 5 minutes.
Sterilization: If required, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Note: Nylon filters may bind the compound.
Aliquot: Dispense 20-50 µL aliquots into amber microtubes to prevent freeze-thaw degradation.
Cell Culture Dosing Strategy
Scientific Rationale:
Directly adding high-concentration DMSO stock to cell media can cause "shock precipitation." This protocol uses an Intermediate Dilution Step to ensure the compound remains soluble as it transitions from 100% organic solvent to aqueous media.
Dosing Parameters:
Final DMSO Concentration: Must be constant across all wells (typically 0.1% or 0.5%).
Typical Dose Range:
Target Engagement (DprE1/GK): 0.1 µM – 10 µM.
Cytotoxicity Screening: 10 µM – 100 µM.
Serial Dilution Workflow (200x Concentrate Method):
Prepare 200x Concentrates (in DMSO):
Label 6 tubes: 20 mM (High), 6.6 mM, 2.2 mM, 0.74 mM, 0.24 mM, 0.08 mM (Log-3 dilution).
Perform serial dilutions using 100% DMSO .
Why? Keeping the compound in 100% DMSO during dilution prevents premature precipitation.
Prepare 10x Intermediate Dosing Solutions (in Media):
Transfer 5 µL of each 200x DMSO concentrate into 95 µL of pre-warmed culture media.
Mix immediately by pipetting.
Result: You now have 10x dosing solutions containing 5% DMSO.
Final Dosing (in Assay Plate):
Add 10 µL of the 10x Intermediate Solution to 90 µL of cells already in the well.
Final Concentration: 1x Drug, 0.5% DMSO.
Control: Add 10 µL of "Vehicle Intermediate" (5% DMSO in media) to control wells.
Dosing Scheme Diagram (DOT):
Figure 2: The "Intermediate Dilution" method prevents compound precipitation and ensures uniform DMSO concentration.
Arora, S., et al. (2021).[3][4] Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047.[3][4] Link
Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinogalactan synthesis. Science, 324(5928), 801-804. (Contextual reference for DprE1 mechanism). Link
Technical Support Center: Problem Solving & Yield Improvement
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and yield improvement strategies in a practical...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and yield improvement strategies in a practical question-and-answer format. The content is structured to address specific experimental challenges, offering explanations grounded in scientific principles to enhance your experimental success.
Section 1: Troubleshooting Common Experimental Failures
This section addresses prevalent issues encountered during various laboratory procedures, offering systematic approaches to identify and resolve them.
Polymerase Chain Reaction (PCR)
Question: My PCR experiment failed, showing no amplification product or very faint bands on the agarose gel. What are the potential causes and how can I troubleshoot this?
Answer: The absence of a PCR product is a common issue with multiple potential causes. A systematic approach to troubleshooting is crucial for identifying the root of the problem.
Potential Causes & Solutions:
Possible Cause
Explanation & Recommended Solution
Reagent Issues
One or more reagents (dNTPs, primers, polymerase, template DNA) may be degraded, contaminated, or used at an incorrect concentration.
Solution: Use fresh, high-quality reagents. Ensure primers are specific to the target sequence and have a melting temperature (Tm) between 55-65°C.[1] Verify the correct concentrations of all components.[2]
Template DNA Quality
The integrity and purity of the DNA template are critical for successful amplification.[1] The presence of inhibitors from the DNA isolation process (e.g., phenol, EDTA) can inhibit the polymerase.[3]
Solution: Assess DNA quality and integrity using gel electrophoresis. If degradation is observed, re-extract the DNA.[1] If inhibitors are suspected, purify the DNA sample.[1][3]
Thermal Cycler Parameters
Incorrect annealing temperature, denaturation temperature, or extension time can lead to amplification failure.[1]
Solution: Optimize the annealing temperature; a good starting point is 5°C below the lowest primer Tm.[2] A gradient PCR can efficiently determine the optimal annealing temperature.[1] Ensure the denaturation step is sufficient (e.g., 94-98°C for at least 30 seconds) to fully separate the DNA strands.[1] The extension time should generally be 1 minute per kilobase (kb) of the target sequence.[2]
Insufficient Number of Cycles
Too few cycles may not be enough to amplify the target DNA to a detectable level.[1][2]
Solution: Increase the number of PCR cycles, typically between 25-35 cycles is sufficient.[2] Be aware that too many cycles can lead to non-specific amplification.[1]
Experimental Protocol: Optimizing Annealing Temperature using Gradient PCR
Prepare a Master Mix: Prepare a PCR master mix containing all components except the template DNA. This ensures consistency across all reactions.
Aliquot Master Mix: Aliquot the master mix into separate PCR tubes.
Add Template DNA: Add the same amount of template DNA to each tube.
Set Gradient Temperatures: Program the thermal cycler with a temperature gradient for the annealing step. A typical gradient might span from 50°C to 65°C.
Run PCR: Execute the PCR program.
Analyze Results: Run the PCR products on an agarose gel to visualize the amplification at each temperature. The optimal annealing temperature will be the one that produces a strong, specific band with minimal non-specific products.
Mass Spectrometry (MS)
Question: I am observing poor signal intensity or no peaks at all in my mass spectrometry analysis. What are the common reasons for this and how can I resolve the issue?
Answer: Poor signal intensity is a frequent challenge in mass spectrometry.[4] Troubleshooting should begin with a systematic check of the sample, instrument settings, and potential hardware issues.
Troubleshooting Flowchart for Poor MS Signal:
Caption: Troubleshooting workflow for poor mass spectrometry signal.
Detailed Troubleshooting Steps:
Sample Concentration and Preparation: Ensure your sample is appropriately concentrated.[4] A sample that is too dilute may not produce a strong enough signal, while a highly concentrated sample can lead to ion suppression.[4] Also, verify that the sample was prepared correctly.[5]
Ionization Efficiency: The choice of ionization technique significantly impacts signal intensity.[4] Experiment with different ionization methods (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI, Matrix-Assisted Laser Desorption/Ionization - MALDI) to find the most suitable one for your analyte.[4]
Instrument Tune and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its peak performance.[4] This includes checking the ion source, mass analyzer, and detector settings.[4] Incorrect calibration can lead to mass errors and poor resolution.[4]
Hardware Integrity: Check for leaks in the gas supply lines, as this can lead to a loss of sensitivity.[5] Also, inspect for any clogs in the system, which can prevent the sample from reaching the detector.[5][6]
Cell Culture
Question: My cell cultures are showing low viability and poor growth. What factors could be contributing to this, and what steps can I take to improve their health?
Answer: Maintaining healthy cell cultures requires careful attention to several environmental and procedural factors.[7] Low viability and poor growth can often be traced back to issues with the culture environment, handling techniques, or the quality of the reagents.
Key Factors Influencing Cell Viability:
Culture Environment: The temperature, pH, and nutrient availability in the culture medium are critical for cell health.[7] Most mammalian cells require an incubator set at 37°C with 5% CO₂ to maintain physiological pH.[8]
Aseptic Technique: Contamination with bacteria, fungi, or mycoplasma can significantly impact cell viability and alter experimental results.[9]
Cell Handling: Proper subculturing techniques, including passaging cells before they become over-confluent and minimizing temperature fluctuations, are essential to reduce cellular stress.[8][9]
Media and Reagents: The quality of the cell culture media and supplements, such as serum, is crucial.[9] It's also important to pre-warm media to 37°C before use to avoid shocking the cells.[8]
Strategies for Improving Cell Viability:
Strategy
Description
Optimize Culture Conditions
Ensure the incubator is properly calibrated for temperature and CO₂ levels.[8] Regularly monitor and change the culture medium to replenish nutrients and remove metabolic waste.[8]
Maintain Strict Aseptic Technique
Always work in a certified biosafety cabinet. Disinfect all surfaces and equipment before use. Routinely test for mycoplasma contamination.[9]
Refine Cell Handling Procedures
Passage cells at the optimal confluency, typically before they reach 90%.[8] Handle cells gently and avoid excessive agitation.[8] When thawing cells, do so rapidly in a 37°C water bath and immediately transfer them to pre-warmed media.[8]
Use High-Quality Reagents
Use cell culture media and supplements from reputable suppliers.[9] If switching to a new medium, a gradual adaptation process may be necessary to allow the cells to adjust.[10]
Section 2: Yield Improvement Strategies
This section focuses on methods to enhance the yield of products in various experimental contexts, from chemical synthesis to protein expression.
Organic Synthesis
Question: My organic synthesis reaction is consistently producing a low yield. What are the common pitfalls, and how can I optimize the reaction to improve the yield?
Answer: Low yields in organic synthesis can result from a variety of factors, including incomplete reactions, side reactions, and loss of product during workup and purification.[11] A systematic review of the reaction setup, conditions, and post-reaction procedures can help identify areas for improvement.
Key Considerations for Improving Synthetic Yield:
Reaction Setup and Reagents:
Glassware and Reagents: Ensure all glassware is clean and dry.[11][12] Use pure reagents and solvents, as impurities can interfere with the reaction.[11][12]
Accurate Measurements: Precisely measure all reagents to ensure correct stoichiometry.[11]
Reaction Conditions:
Temperature Control: Maintain the optimal reaction temperature.[12] Reactions that are too hot may lead to decomposition or side products, while those that are too cold may be slow or incomplete.[12]
Stirring: Ensure thorough and continuous stirring, especially for heterogeneous or viscous reactions.[11][12]
Reaction Time: Monitor the reaction progress to determine the optimal reaction time. Quenching the reaction too early will result in incomplete conversion, while letting it run for too long can lead to product decomposition.[11]
Workup and Purification:
Extraction: Use an appropriate solvent and a sufficient volume to ensure complete extraction of the product.[12]
Purification: Choose the most suitable purification method (e.g., recrystallization, chromatography). For recrystallization, allowing the solution to cool slowly can maximize crystal size and yield.[13]
Minimize Transfers: Each transfer of material from one vessel to another can result in product loss.[12]
Decision Tree for Optimizing a Low-Yielding Reaction:
Caption: A systematic approach to troubleshooting low yields in organic synthesis.
Recombinant Protein Expression
Question: I am struggling with low yields of my recombinant protein. What are the common challenges in protein expression, and what strategies can I employ to increase the yield?
Answer: Low yield is a primary obstacle in recombinant protein production.[14] This can be influenced by several factors, including the choice of expression system, the properties of the protein itself, and the culture conditions.[14]
Common Challenges and Solutions in Recombinant Protein Expression:
Challenge
Explanation & Solutions
Codon Mismatch
The codons in your gene of interest may be rare in the host organism, leading to stalled translation.[15]
Solution: Optimize the gene sequence to use codons that are more frequently used by the expression host.[15]
Protein Instability and Degradation
Some proteins are inherently unstable and prone to degradation by host cell proteases.[15][16]
Solution: Lower the expression temperature to slow down protein synthesis and allow more time for proper folding.[15] Use protease-deficient host strains. Add protease inhibitors during purification.[14]
Incorrect Protein Folding and Inclusion Body Formation
High levels of protein expression, particularly in prokaryotic systems, can lead to the formation of insoluble aggregates of misfolded protein known as inclusion bodies.[15]
Solution: Lower the expression temperature.[15] Use a lower concentration of the inducer. Co-express molecular chaperones to assist in proper folding.[15] Fuse the protein to a solubility-enhancing tag.[15][17]
Protein Toxicity
The expressed protein may be toxic to the host cells, leading to poor growth or cell death.[15][16]
Solution: Use a tightly regulated expression system to minimize basal expression before induction.[17] Choose a host strain that is more tolerant to the toxic protein.
Experimental Protocol: Optimizing Protein Expression Conditions
Vary Induction Conditions:
Inducer Concentration: Test a range of inducer (e.g., IPTG) concentrations to find the optimal level that balances protein expression with cell health.
Induction Time and Temperature: After induction, incubate the cultures at different temperatures (e.g., 18°C, 25°C, 37°C) for various lengths of time (e.g., 4 hours, 16 hours).
Test Different Host Strains: Express the protein in several different host strains to identify one that provides the best yield and solubility.
Evaluate Solubility: After cell lysis, separate the soluble and insoluble fractions by centrifugation. Analyze both fractions by SDS-PAGE to determine the amount of protein in each.
Analyze Results: Compare the protein yields and solubility under the different conditions to identify the optimal expression parameters.
Section 3: Data Analysis and Interpretation
Statistical Analysis of Experimental Data
Answer: Statistical analysis is a crucial tool for interpreting experimental data and requires careful planning from the outset of your research.[18][19] The appropriate statistical tests depend on your research question, experimental design, and the type of data you have collected.[19][20]
A Step-by-Step Guide to Statistical Analysis:
Define Your Hypotheses and Research Design: Clearly state your null and alternative hypotheses. Your research design will determine whether you are looking for a cause-and-effect relationship or a correlation between variables.[19]
Collect Data from a Sample: Ensure your sample size is adequate to provide sufficient statistical power.[20]
Summarize Your Data with Descriptive Statistics: Use measures of central tendency (mean, median, mode) and measures of variability (standard deviation, variance) to summarize your data.[18][19]
Choose and Perform the Appropriate Statistical Test: The choice of statistical test depends on the type of data (categorical or quantitative) and the research question.[19][20]
For comparing means between groups: Use t-tests or ANOVA.[18][20]
For investigating relationships between variables: Use correlation or regression analysis.[18][20]
Interpret Your Results: Determine if your results are statistically significant by examining the p-value. A small p-value (typically < 0.05) indicates that you can reject the null hypothesis.
Key Statistical Concepts:
Concept
Description
Normal Distribution
Many statistical tests assume that the data follows a normal (bell-shaped) distribution.[20]
P-value
The probability of obtaining the observed results, or more extreme results, if the null hypothesis is true.
Statistical Significance
A result is statistically significant if the p-value is below a predetermined threshold (alpha), usually 0.05.
Confidence Interval
A range of values that is likely to contain the true population parameter.
It is often beneficial to consult with a statistician during the experimental design phase to ensure that your data will be suitable for the intended statistical analysis.[20]
References
Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. (2023, September 11). Retrieved from [Link]
A Guide To Troubleshooting Mass Spectrometry - GenTech Scientific. (2021, January 4). Retrieved from [Link]
The Role of Formulation Development in Drug Success - Piramal Pharma Solutions. (2025, August 12). Retrieved from [Link]
Revolutionizing Drug Formulation Development: The Increasing Impact of Machine Learning. (2023, October 10). Retrieved from [Link]
Mass Spectrometer (MS) Troubleshooting Guide - CGSpace. (n.d.). Retrieved from [Link]
Why Did My PCR Fail? 10 Common Problems and Fixes - Patsnap Synapse. (2025, April 29). Retrieved from [Link]
Troubleshooting: How to Improve Yield - University of Rochester. (n.d.). Retrieved from [Link]
Mass Spectrometer (MS) troubleshooting guide - Alliance Bioversity International - CIAT. (n.d.). Retrieved from [Link]
Why Media and API Formulation Matter in Drug Development - SK pharmteco. (2025, June 20). Retrieved from [Link]
Designing Optimized Formulations | Pharmaceutical Technology. (2017, April 2). Retrieved from [Link]
Statistics for Analysis of Experimental Data. (n.d.). Retrieved from [Link]
Effective Strategies for Production Troubleshooting in Biotech: A Comprehensive Guide - Infinix Bio. (2026, February 18). Retrieved from [Link]
PCR Troubleshooting | Bio-Rad. (n.d.). Retrieved from [Link]
Key Considerations in Early-Stage Formulation Development - Topioxresearch. (2025, November 4). Retrieved from [Link]
How to measure and improve cell viability? - Single Use Support. (2023, July 31). Retrieved from [Link]
Gas Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu UK. (n.d.). Retrieved from [Link]
11.1 Synthetic strategies - Organic Chemistry II - Fiveable. (2025, August 15). Retrieved from [Link]
The challenges faced in recombinant protein expression - Medical News. (2021, November 19). Retrieved from [Link]
FAQ: How to Enhance The Success of Your Cell Culture. (2023, December 26). Retrieved from [Link]
Tips for improving culture viability when switching to a new medium. (2020, December 2). Retrieved from [Link]
Troubleshooting Guide for Common Recombinant Protein Problems - Patsnap Synapse. (2025, May 9). Retrieved from [Link]
Strategies for Monitoring and Troubleshooting Biopharmaceutical Manufacturing Operations. (n.d.). Retrieved from [Link]
Mastering Cell Culture Techniques: Successful Cell Maintenance and Growth. (2025, March 24). Retrieved from [Link]
Cell Culture Media Formulations for Enhanced Cell Viability - Scholars Research Library. (2024, December 27). Retrieved from [Link]
High-Throughput Screening - Drug Discovery - Technology Networks. (2025, September 25). Retrieved from [Link]
CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). Retrieved from [Link]
The Beginner's Guide to Statistical Analysis | 5 Steps & Examples. (n.d.). Retrieved from [Link]
5 Common Protein Expression Challenges and Proven Solutions to Boost Your Success Rate_Synbio Technologies. (n.d.). Retrieved from [Link]
High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery - Infinix Bio. (2026, February 9). Retrieved from [Link]
Synthesis - General tips for improving yield? : r/chemistry - Reddit. (2020, February 26). Retrieved from [Link]
A Troubleshooting Guide for Topical Drug Manufacturing | Pharmaceutical Technology. (2025, March 15). Retrieved from [Link]
Statistics and the Treatment of Experimental Data. (n.d.). Retrieved from [Link]
Organic Chemistry Strategies For Synthesis And Retrosynthesis. Free In-Depth Study Guide. (n.d.). Retrieved from [Link]
Are these basic mistakes preventing you from getting a good yield? - Radleys. (n.d.). Retrieved from [Link]
High-throughput screening as a method for discovering new drugs - Drug Target Review. (2020, June 4). Retrieved from [Link]
Guide to experiment design and statistics - Universiteit Leiden. (n.d.). Retrieved from [Link]
(PDF) Statistics for Analysis of Experimental Data - ResearchGate. (n.d.). Retrieved from [Link]
Tips for maximizing yield, purity and crystal size during recrystallization. (2015, December 16). Retrieved from [Link]
Common ways to lose product and reduce yield? - chemistry - Reddit. (2018, February 11). Retrieved from [Link]
Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC. (n.d.). Retrieved from [Link]
Troubleshooting Lab Operations: Be Proactive, Not Reactive | BioPharm International. (2017, June 1). Retrieved from [Link]
Biopharmaceutical Equipment Fault Prevention. (2026, February 10). Retrieved from [Link]
In organic chemistry, why is my percent yield so low? - Quora. (2013, January 20). Retrieved from [Link]
Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning - Beilstein Journals. (2025, January 6). Retrieved from [Link]
Tips & Tricks: (How to Improve) Yield - Chemistry - University of Rochester. (n.d.). Retrieved from [Link]
troubleshooting low yields in the synthesis of N-benzothiazol-2-yl benzamides
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of N-benzothiazol-2-yl benzamides. As a Senior Application Scientist, I understand that wh...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N-benzothiazol-2-yl benzamides. As a Senior Application Scientist, I understand that while the N-acylation of 2-aminobenzothiazole appears straightforward, it is often plagued by low yields and purification challenges. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes. We will explore the "why" behind experimental choices, ensuring you can build robust, self-validating protocols.
Frequently Asked Questions (FAQs)
Q1: What makes the acylation of 2-aminobenzothiazole potentially problematic?
The primary challenge lies in the electronic nature of the 2-aminobenzothiazole scaffold. The electron-withdrawing character of the heterocyclic ring system reduces the nucleophilicity of the exocyclic amino group (the one you are targeting) compared to simpler anilines. This reduced reactivity can lead to sluggish or incomplete reactions if conditions are not optimized.[1][2] Furthermore, the starting materials, particularly acyl chlorides, are highly sensitive to moisture, and any deviation from anhydrous conditions can significantly impact yield.
Q2: What is the most common synthetic route for this class of compounds?
The most prevalent and direct method is the condensation of 2-aminobenzothiazole with a substituted benzoyl chloride in the presence of a base.[3][4] This reaction is an electrophilic acyl substitution where the amino group acts as the nucleophile, attacking the carbonyl carbon of the highly reactive benzoyl chloride. A base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[5]
Q3: Why is the choice of base so critical in this reaction?
The base serves a crucial role: it scavenges the HCl produced. If left unneutralized, HCl will protonate the unreacted 2-aminobenzothiazole, forming an ammonium salt. This positively charged species is no longer nucleophilic and will not react with the benzoyl chloride, effectively halting the reaction. An excess of a strong, non-nucleophilic base ensures that the starting amine remains in its free, reactive form.
Core Troubleshooting Guide: Low or No Product Yield
Low product yield is the most frequent issue encountered in this synthesis. The following table outlines potential causes and validated solutions.
Potential Cause
Scientific Explanation
Recommended Solutions
Poor Quality of Starting Materials
2-Aminobenzothiazole: Can oxidize or degrade over time. Benzoyl Chloride: Highly susceptible to hydrolysis by atmospheric moisture, converting it to unreactive benzoic acid.[6]
Verify Purity: Use a freshly opened bottle of 2-aminobenzothiazole or purify it by recrystallization. Ensure the benzoyl chloride is clear and fumes in air; if it appears cloudy or has crystallized, it has likely hydrolyzed. Consider distillation before use.
Presence of Moisture
Benzoyl chloride reacts rapidly and irreversibly with water. This side reaction consumes your electrophile and introduces benzoic acid as a significant impurity, complicating purification.
Ensure Anhydrous Conditions: Flame-dry all glassware and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. Commercial anhydrous solvents are suitable, or they can be dried over molecular sieves.[7]
Incorrect Stoichiometry or Ineffective Base
If the base is insufficient (<1 equivalent), HCl produced will protonate the starting amine, quenching the reaction. If the base is too weak, it may not effectively compete with the starting amine for the proton.
Optimize Base: Use at least 1.1-1.5 equivalents of a non-nucleophilic tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). For particularly stubborn reactions, consider a stronger base or a different solvent system.[4][5]
Sub-optimal Reaction Temperature
The reaction is typically exothermic. Adding the benzoyl chloride at too high a temperature can promote side reactions. Conversely, if the reaction is too cold and the activation energy is not met, the reaction rate will be impractically slow.
Control Temperature: Add the benzoyl chloride solution dropwise to the amine solution at 0 °C (ice bath) to control the initial exotherm.[5] After addition, allow the reaction to warm to room temperature and stir overnight. Gentle heating or reflux may be required for less reactive substrates.[8]
Low Reactivity of Substrates
If the benzoyl chloride contains strongly electron-withdrawing groups, its electrophilicity is enhanced, but if the 2-aminobenzothiazole has such groups, its nucleophilicity is further reduced, making the reaction difficult.
Use a Catalyst: For challenging couplings, adding a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP is a hyper-nucleophilic acylation catalyst.
Rearrangement or Side Reactions
In some specific cases, particularly with α-amino acid amide derivatives, the product can undergo intramolecular rearrangement, leading to different structures and loss of the desired amide.[9]
Monitor Reaction Closely: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress.[10] If multiple spots appear or the product spot fades over time, a side reaction may be occurring. Consider lowering the reaction temperature or shortening the reaction time.
Visualizing the Process
General Reaction Scheme
The fundamental transformation involves the nucleophilic attack of the amine on the acyl chloride, facilitated by a base.
Caption: General synthesis of N-benzothiazol-2-yl benzamide.
Troubleshooting Workflow
A logical flow for diagnosing and solving yield issues.
Caption: A logical workflow for troubleshooting low yields.
Critical Pitfall: Hydrolysis of Benzoyl Chloride
This diagram illustrates the primary reason why anhydrous conditions are non-negotiable.
Caption: Competing reaction pathways for benzoyl chloride.
Experimental Protocols
Protocol 1: Standard Synthesis of N-(benzothiazol-2-yl)benzamide
This protocol provides a robust starting point for the synthesis.
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-aminobenzothiazole (1.0 eq) and anhydrous solvent (e.g., dioxane, acetone, or CH₂Cl₂, approx. 10 mL per mmol of amine).[4]
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
Acyl Chloride Addition: Dissolve benzoyl chloride (1.1 eq) in a small amount of anhydrous solvent and add it dropwise to the cooled, stirred amine solution over 15-20 minutes.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours).
Monitoring: Monitor the reaction progress by TLC, eluting with a solvent system like Toluene:Ethyl Acetate (7:3).[10] The product should be less polar than the starting amine.
A precipitate of the crude product should form. Collect the solid by vacuum filtration.
Wash the solid thoroughly with water to remove triethylamine hydrochloride, and then with a small amount of cold ethanol or diethyl ether.
Purification: The most common method for purification is recrystallization from ethanol.[11] If necessary, the crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Troubleshooting with a DMAP Catalyst
If the standard protocol results in low conversion, the use of a DMAP catalyst is recommended.
Follow steps 1-3 from the Standard Protocol.
Catalyst Addition: Before adding the benzoyl chloride, add 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the reaction mixture.
Proceed with steps 4-8 from the Standard Protocol. The reaction may be significantly faster, so monitor by TLC after 1-2 hours.
References
ACS Omega. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. Available at: [Link]
ResearchGate. (n.d.). Gram-scale catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazole 3a. Available at: [Link]
ResearchGate. (n.d.). Reactions of 2‐aminobenzothiazole. Available at: [Link]
Organic Chemistry Portal. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. Available at: [Link]
SpringerLink. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Available at: [Link]
ResearchGate. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Available at: [Link]
RSC Publishing. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Available at: [Link]
RSC Publishing. (2023). Cu( ii )-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. Available at: [Link]
Journal of Applied Pharmaceutical Science. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Available at: [Link]
The Distant Reader. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Available at: [Link]
PMC - NIH. (n.d.). Intramolecular Rearrangement of α-Amino Acid Amide Derivatives of 2-Aminobenzothiazoles. Available at: [Link]
Organic Chemistry Portal. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Available at: [Link]
MDPI. (2017). Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III) and Thallium(III) Complexes. Available at: [Link]
The Royal Society of Chemistry. (2017). Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC- catalyzed direct oxidative amidation of aldehydes. Available at: [Link]
MDPI. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available at: [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
Frontiers. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Available at: [Link]
PMC - NIH. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Available at: [Link]
University of Kerbala. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Available at: [Link]
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Available at: [Link]
ResearchGate. (n.d.). Arylation of benzothiazoles with various benzoyl chlorides. Reaction.... Available at: [Link]
PMC - NIH. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Available at: [Link]
PubMed. (2023). Synthesis, in Silico Study and Biological Evaluation of N-(Benzothiazol/Thiazol-2-yl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa. Available at: [Link]
Redalyc. (2011). SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION AND ANTIBACTERIAL SCREENING OF NOVEL N-(BENZOTHIAZOL-2-YL)ETHANAMIDES. Available at: [Link]
ProQuest. (n.d.). Synthesis, Characterization and Antibacterial Activity of some Cu (II), Hg (II) Complexes with a Mixture of N-(benzothiazol-2-yl. Available at: [Link]
Annals of the Romanian Society for Cell Biology. (2021). Synthesis, Characterization and Antibacterial Activity of some Cu (II), Hg (II) Complexes with a Mixture of N-(benzothiazol-2-yl) benzamide and Amines or Diphosphines Ligands. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Solubility Optimization & Precipitation Prevention in Cell Culture
Ticket ID: BZT-SOL-001
Status: Open / Guide
Applicable Compounds: N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (and related benzothiazole-benzamide scaffolds)[1][2]
Executive Summary & Compound Profile
User Issue: Researchers frequently report immediate turbidity or delayed crystal formation when introducing N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (hereafter N-MBB ) into aqueous cell culture media.
Root Cause Analysis:
N-MBB possesses a rigid, planar benzothiazole-benzamide scaffold .[1][2] This structure confers high lattice energy (strong intermolecular
- stacking) and high lipophilicity (LogP estimated >3.5).[1][2] When a concentrated DMSO stock is introduced to a highly polar aqueous buffer (media), the solvent environment shifts drastically.[2][3] This causes "Solvent Shock," leading to rapid nucleation and precipitation before the molecule can intercalate into carrier proteins (like Albumin) or lipid bilayers.
Physicochemical Profile:
Parameter
Characteristic
Implication for Cell Culture
Scaffold
Benzothiazole + Benzamide
High planarity promotes crystal packing (insolubility).[1]
Issue A: "White Cloud" Forms Immediately Upon Addition
Diagnosis:Solvent Shock (Oiling Out).
The local concentration of the compound at the pipette tip exceeds its solubility limit as the DMSO diffuses away faster than the compound can disperse.
Corrective Workflow:
Do NOT add the DMSO stock directly to the static media in the dish.[3]
Do NOT add the stock to cold (
) media.
Action: Adopt the "Active Vortex Dilution" method (See Protocol 1 below).
Issue B: Media Looks Clear Initially, Crystals Appear After 24 Hours
Diagnosis:Ostwald Ripening / Nucleation.
The compound was in a metastable supersaturated state. Over time, microscopic nuclei grew into visible crystals, often driven by temperature fluctuations or evaporation.[1][2]
Corrective Workflow:
Check Evaporation: Ensure incubator humidity is 95%+. Even 5% evaporation concentrates the media, forcing precipitation.
Check Serum: Serum-free media lacks albumin (BSA), which acts as a natural carrier for hydrophobic drugs.[1][2]
Action: If using serum-free media, add 0.1% Fatty Acid-Free BSA as a carrier or use a Cyclodextrin additive.
Visualizing the Mechanism
The following diagram illustrates the kinetic pathway of precipitation versus successful solubilization.
Caption: Kinetic competition between aggregation (precipitation) and stabilization (bioavailability) during media formulation.[1][2]
Validated Protocols
Protocol 1: The "Intermediate Dilution" Method (Gold Standard)
Use this for all experiments requiring >10
M final concentration.
Principle: Reduces the polarity gap between 100% DMSO and 100% Media by creating a "stepping stone" solvent environment.
L of 10 mM Stock into 990 L of pre-warmed () media.
Vortex Immediately: Vortex the intermediate tube while adding the stock. Do not let the drop sit on the surface.
Inspect: Hold the tube up to the light. It should be clear or slightly opalescent (micelles), but not contain visible white flakes.[1][2]
Final Addition: Add the 10x intermediate to your cells (1:10 dilution).
Result: Final DMSO concentration is 0.1%, and the compound is already pre-dispersed.
Protocol 2: The BSA-Carrier Method (For Serum-Free Media)
Use this if you are working with starvation media or sensitive primary cells.[1]
Principle: Albumin (BSA) possesses hydrophobic pockets that bind and solubilize benzamide derivatives, mimicking the transport function of serum in vivo.
Step-by-Step:
Prepare a 5% BSA stock solution in PBS (filter sterilized).
Add BSA stock to your serum-free media to a final concentration of 0.1% - 0.5% .
Add the N-MBB DMSO stock directly to this BSA-enriched media while vortexing.
Incubate at
for 15 minutes to allow equilibrium binding before adding to cells.
Decision Tree: Choosing the Right Solvent System
Caption: Logic flow for selecting the appropriate solubilization strategy based on media composition and drug concentration.
Frequently Asked Questions (FAQ)
Q1: Can I heat the media to dissolve the precipitate?A:Caution is advised. While heating to
helps, heating above may degrade the glutamine or growth factors in your media. If the compound has already precipitated (formed crystals), heating rarely redissolves it effectively because the energy required to break the crystal lattice is too high. It is better to discard and restart with the "Intermediate Dilution" method.
Q2: What is the maximum DMSO concentration my cells can tolerate?A: Most mammalian cell lines tolerate 0.5% (v/v) DMSO for 24-48 hours. Primary cells or stem cells often require <0.1%. Always run a "Vehicle Control" (DMSO only) to ensure any observed toxicity is due to N-MBB and not the solvent [7].
Q3: Is this compound light-sensitive?A: Benzothiazoles can be susceptible to photo-oxidation over long periods. It is Best Practice to store stocks in amber vials and avoid leaving treated plates under biosafety cabinet lights for extended periods.
Q4: Why does the protocol recommend "Pre-warmed" media?A: Solubility is temperature-dependent. Adding a room-temperature DMSO stock to
media causes a rapid drop in solubility, triggering immediate crystallization.[1] Mixing at maintains kinetic energy, helping the molecules disperse rather than aggregate [5].[1]
References
BenchChem Technical Support. (2025).[3][4] Preventing Compound Precipitation in Cell Culture Media. BenchChem. Link
Arora, S., et al. (2021).[1][2][5][6] Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Journal of Applied Pharmaceutical Science. Link
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell Life Science & Technology. Link
EvitaChem. N-(4-methyl-1,3-benzothiazol-2-yl)benzamide Properties and Solubility. EvitaChem Product Database. Link
Sigma-Aldrich. Common Cell Culture Problems: Precipitates. Merck/Sigma-Aldrich Technical Library. Link
MDPI. (2017).[7] Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide. Molecules. Link[1][2]
MedChemExpress (MCE). Compound Handling Instructions: DMSO Stock Preparation. Link
Technical Support Center: Purification of Benzothiazole Amides from Unreacted Benzoyl Chloride
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the removal of unreacted ben...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the removal of unreacted benzoyl chloride and its byproducts from benzothiazole amide products. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own laboratory workflows.
Section 1: Understanding the Core Chemistry
Effective purification begins with understanding the distinct chemical properties of the components in your post-reaction mixture. The success of any separation hinges on exploiting the differences between your desired product, the unreacted starting material, and any side products.
Benzoyl Chloride (The Reactant): A highly reactive acyl chloride.[1] It is a potent electrophile, readily attacked by nucleophiles. While it is soluble in most organic solvents, its key characteristic for purification is its rapid reaction with water (hydrolysis) to form hydrochloric acid (HCl) and benzoic acid.[2][3] This hydrolysis can sometimes be deceptively slow if the mixture is not agitated, as a layer of benzoic acid can form at the interface of a biphasic system, effectively passivating the remaining benzoyl chloride.
Benzoic Acid (The Hydrolysis Byproduct): An acidic carboxylic acid. While it has some solubility in organic solvents, its acidic proton is the key to its removal. Treatment with a mild aqueous base (like sodium bicarbonate) converts it into its corresponding sodium benzoate salt, which is highly water-soluble and can be easily extracted from the organic phase.[4][5]
N-(1,3-benzothiazol-2-yl)benzamide (The Product): Your target molecule. These amides are generally stable, neutral organic compounds. They are often crystalline solids with good solubility in common organic solvents like dichloromethane (DCM), ethyl acetate, and acetone, but poor solubility in water.[6][7] This differential solubility is the cornerstone of a successful purification strategy.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q: My post-workup ¹H NMR spectrum shows a persistent, sharp singlet around 8.2 ppm. My product peaks are present, but the integration is off. What is this impurity?
A: This signal is characteristic of unreacted benzoyl chloride. Its presence indicates that the quenching and extraction process was incomplete. Benzoyl chloride is less polar than both your product and the benzoic acid byproduct, so it will have a high Rf value on a normal-phase TLC plate.
Causality: The hydrolysis of benzoyl chloride, while thermodynamically favorable, can be kinetically slow without sufficient mixing. If your aqueous wash was not stirred vigorously enough, a significant amount of benzoyl chloride may have remained in the organic layer.
Solution:
Re-dissolve your crude product in an organic solvent like ethyl acetate or DCM.
Transfer the solution to a separatory funnel and wash it again with a saturated solution of sodium bicarbonate (NaHCO₃).
Crucially, shake the funnel vigorously for several minutes. You may need to periodically vent the funnel to release CO₂ gas generated from the neutralization of HCl.
If the impurity persists, consider a more active quenching agent. Add a small amount of methanol (CH₃OH) to the organic solution and stir for 30 minutes at room temperature.[5] This will convert the remaining benzoyl chloride to methyl benzoate, which is typically easier to remove by evaporation under high vacuum or by chromatography due to its different polarity and volatility.
Q: My TLC plate shows a streak of material near the baseline, and my crude NMR has a very broad singlet above 10 ppm. What went wrong?
A: This strongly suggests the presence of benzoic acid. The low Rf value indicates a highly polar compound, and the broad signal in the NMR is typical for a carboxylic acid proton.
Causality: This occurs when the basic wash is not effective enough to deprotonate and extract all the benzoic acid formed from hydrolyzed benzoyl chloride. This can happen if an insufficient amount of base was used or if the extraction was not performed enough times.
Solution:
Perform additional washes of the organic layer with saturated NaHCO₃ solution. Repeat until you no longer observe gas evolution.[5]
Follow the bicarbonate washes with a brine (saturated NaCl solution) wash. This helps to break up any emulsions and removes residual water from the organic layer.
If your desired benzothiazole amide is not base-sensitive, a wash with a dilute (e.g., 1M) sodium hydroxide (NaOH) solution can be more effective. However, exercise caution, as a strong base can potentially hydrolyze your target amide if left for too long.
Q: My crude product is a sticky oil that refuses to crystallize, even after a thorough aqueous workup. How can I proceed with purification?
A: When recrystallization fails, flash column chromatography is the method of choice for purifying oily or complex mixtures.[8][9] Benzothiazole amides are well-suited for this technique.
Causality: The presence of multiple impurities (unreacted benzoyl chloride, benzoic acid, and potentially other side products) can inhibit the formation of a crystal lattice, resulting in an oil.
Solution: Flash Column Chromatography
Adsorbent: Use standard silica gel as the stationary phase.
Eluent System: A gradient of ethyl acetate in hexanes is a common and effective mobile phase for these compounds.[8] Start with a low polarity mixture (e.g., 5-10% ethyl acetate/hexanes) to elute non-polar impurities like any remaining benzoyl chloride.
Elution: Gradually increase the polarity of the eluent to elute your desired benzothiazole amide. Benzoic acid, being highly polar, will remain on the column longer or can be flushed out with a higher polarity solvent system at the end.[5]
Monitoring: Monitor the column fractions by TLC to identify and combine the pure product fractions.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable first step to remove excess benzoyl chloride after the reaction is complete?
A1: The most common and generally effective first step is to quench the reaction mixture by slowly adding it to a stirred, cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][10] This simultaneously neutralizes the HCl byproduct and hydrolyzes the excess benzoyl chloride to the water-soluble sodium benzoate salt.
Q2: Why not use a stronger base, like sodium hydroxide (NaOH), for the aqueous wash? It would be faster.
A2: While NaOH is a more potent base, it significantly increases the risk of hydrolyzing your desired benzothiazole amide product back to 2-aminobenzothiazole and benzoic acid, especially with prolonged exposure or elevated temperatures. Sodium bicarbonate is a weaker base, making it selective for neutralizing strong acids (HCl) and deprotonating carboxylic acids without typically affecting the more stable amide bond.[5]
Q3: My product is very sensitive and aqueous workup is not an option. What are my alternatives?
A3: In cases where water must be avoided, you can use a solid-phase scavenger. Add a polymer-supported amine (e.g., aminomethylated polystyrene) to the reaction mixture. This solid-supported scavenger will react with the excess benzoyl chloride and the HCl byproduct. The resulting resin-bound byproducts can then be simply filtered off, leaving your product in solution.
Q4: How do I decide between recrystallization and column chromatography for final purification?
A4: The choice depends on the purity and physical state of your crude product after the initial workup.
Choose Recrystallization if: Your crude product is a solid and is relatively pure (as determined by TLC or NMR). Recrystallization is an excellent technique for removing small amounts of impurities and can yield highly pure crystalline material.[11][12]
Choose Column Chromatography if: Your product is an oil, a low-melting solid, or is part of a complex mixture with multiple components. Chromatography provides superior separation power for more challenging purification scenarios.[8][13]
Preparation: In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate. Cool this solution in an ice bath.
Quenching: Once your primary reaction is complete, slowly and carefully add the reaction mixture to the cold, stirred bicarbonate solution. Caution: This will generate CO₂ gas; ensure adequate ventilation and perform the addition slowly to control the effervescence.
Extraction: Transfer the entire mixture to a separatory funnel. If your reaction solvent is immiscible with water (e.g., DCM, ethyl acetate), an organic layer will separate. If you used a water-miscible solvent (e.g., THF, acetone), you will need to add an extraction solvent like ethyl acetate.
Washing: Shake the funnel vigorously for 2-3 minutes, venting frequently. Allow the layers to separate and drain the aqueous layer.
Repeat: Wash the organic layer two more times with fresh portions of saturated NaHCO₃ solution.[5]
Brine Wash: Wash the organic layer once with a saturated NaCl (brine) solution to remove residual water.
Drying & Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.[10]
Sample Preparation: Dissolve your crude product in a minimal amount of the chromatography eluent or a stronger solvent like DCM. Add a small amount of silica gel to this solution and concentrate it to a dry powder. This dry-loading method often results in better separation.
Column Packing: Pack a glass column with silica gel using your starting eluent (e.g., 5% ethyl acetate in hexanes). Ensure the silica bed is level and free of air bubbles.
Loading: Carefully add your dry-loaded sample to the top of the silica bed.
Elution: Begin eluting with the low-polarity solvent, collecting fractions. Gradually increase the percentage of the more polar solvent (ethyl acetate) to elute your compounds based on their polarity.
Analysis: Spot each fraction on a TLC plate, stain (e.g., with UV light or potassium permanganate), and identify the fractions containing your pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visual Workflows
Diagram 1: Standard Purification Workflow
This diagram illustrates the primary decision-making process for purifying your benzothiazole amide product after the initial reaction.
Caption: Decision tree for purification of benzothiazole amides.
Diagram 2: Chemical Transformation During Workup
This diagram shows the chemical fate of the key species during the aqueous workup procedure.
Caption: Fate of components during aqueous basic workup.
References
Nippon Light Metal Company, Ltd. (n.d.). Fine Chemicals. Retrieved from [Link]
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
Bentley, T. W. (1986). S N 2 character of hydrolysis of benzoyl chloride.
BYJU'S. (2021, December 07). Benzoyl chloride. Retrieved from [Link]
Reddit. (2024, June 06). Which benzoyl chloride undergoes hydrolysis faster in water?. Retrieved from [Link]
Sciencemadness Wiki. (2021, November 07). Benzyl chloride. Retrieved from [Link]
Graham, B., et al. (2018). Optimization and Lead Selection of Benzothiazole Amide Analogs Toward a Novel Antimycobacterial Agent. Frontiers in Microbiology, 9, 2276.
SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Retrieved from [Link]
Sciencemadness Discussion Board. (2006, December 23). Removing excess Benzoyl Chloride. Retrieved from [Link]
ResearchGate. (2013, April 09). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?. Retrieved from [Link]
Spiral. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
Sciencemadness Discussion Board. (2010, June 29). Interesting benzyl chloride synth I discovered. Retrieved from [Link]
Grewal, A. S., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human... Frontiers in Chemistry, 9, 646355.
Quora. (2022, March 09). Why does benzoyl chloride react preferentially with the phenoxide anion and not with water?. Retrieved from [Link]
New Journal of Chemistry. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Retrieved from [Link]
ISBN: 978-93-91842-69-7. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Retrieved from [Link]
SciELO. (n.d.). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Retrieved from [Link]
Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]
ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]
SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry. Retrieved from [Link]
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
Microbiology Spectrum. (2023, January 23). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Retrieved from [Link]
NIH. (2018, February 07). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. Retrieved from [Link]
optimizing Schotten-Baumann reaction for benzothiazole derivatives
Technical Support Center: Optimizing Schotten-Baumann Reaction for Benzothiazole Derivatives Introduction: The Challenge of the Thiazole Ring Welcome to the technical guide for synthesizing N-(benzothiazol-2-yl)amides. W...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing Schotten-Baumann Reaction for Benzothiazole Derivatives
Introduction: The Challenge of the Thiazole Ring
Welcome to the technical guide for synthesizing N-(benzothiazol-2-yl)amides. While the Schotten-Baumann reaction (interfacial acylation) is a textbook method, applying it to 2-aminobenzothiazoles presents unique challenges. Unlike simple anilines, the amino group on the benzothiazole ring is significantly less nucleophilic due to the electron-withdrawing nature of the heterocycle and the delocalization of the nitrogen lone pair into the ring system.
This guide moves beyond standard textbook definitions to provide field-proven optimization strategies, specifically focusing on Phase Transfer Catalysis (PTC) and modified biphasic systems to overcome the inherent deactivation of the substrate.
Module 1: Critical Process Variables (The "Why")
To troubleshoot effectively, we must understand the competing kinetics at the biphasic interface.
Variable
Standard Condition
Optimized for Benzothiazoles
Scientific Rationale
Solvent System
Water / Diethyl Ether
Water / THF or DCM
Benzothiazole derivatives often precipitate early in ether, trapping unreacted amine. THF improves solubility of the intermediate.
Base
10% NaOH
NaOH + PTC (e.g., TBAB)
The amine is weak; the acid chloride hydrolyzes faster than it reacts. A Phase Transfer Catalyst (PTC) or surfactant increases the effective concentration of reactants at the interface.
Temperature
to RT
(Addition) RT (Stir)
Low initial temperature suppresses the rapid hydrolysis of the acid chloride, giving the slow-reacting amine a competitive advantage.
Stoichiometry
1:1 (Amine:Chloride)
1 : 1.2 - 1.5
Excess acid chloride is mandatory to compensate for the inevitable hydrolysis in the aqueous phase.
Module 2: Troubleshooting & FAQs
Direct answers to the most common failure modes reported by our users.
Q1: I am getting low yields (<40%), and the starting material (2-aminobenzothiazole) remains unreacted. Why?
Diagnosis:Competitive Hydrolysis.
The rate of hydrolysis of your acid chloride by the aqueous base (
) is faster than the rate of acylation (). This is common because 2-aminobenzothiazole is a poor nucleophile.
Corrective Action:
Increase Shear: The reaction occurs at the interface. Use a high-speed overhead stirrer rather than a magnetic bar to maximize interfacial surface area.
Reagent Order: Dissolve the acid chloride in the organic solvent and add it dropwise to the cold amine/base mixture. Do not dump it in all at once.
Use a Catalyst: Add 5 mol% of Tetrabutylammonium bromide (TBAB) . This facilitates the transfer of species across the interface, stabilizing the transition state and improving the contact between the organic acid chloride and the amine.
Q2: My product is forming a gummy solid that traps the stir bar. How do I fix this?
Diagnosis:Premature Precipitation (Occlusion).
The amide product is often less soluble than the starting materials. If it crashes out too fast, it encapsulates unreacted amine, shielding it from the reagents.
Corrective Action:
Switch Solvent: Replace Diethyl Ether/DCM with THF (Tetrahydrofuran) . THF is miscible with water to some extent, creating a "loose" interface and keeping the product in solution longer.
Dilution: Double the volume of the organic solvent.
Q3: I see a side product with a slightly different Rf. Could it be O-acylation?
Diagnosis:Tautomeric Ambiguity.
2-aminobenzothiazoles exist in equilibrium with their imino-tautomers. However, under Schotten-Baumann conditions (hard acylating agents), N-acylation is thermodynamically favored.
Check: If you are using a sulfonyl chloride (e.g., tosyl chloride), you might be forming bis-sulfonamides if the base concentration is too high.
Corrective Action: Ensure your pH remains alkaline (pH > 9) but avoid massive excesses of base which can promote di-acylation or hydrolysis of the product amide.
Q4: Can I use Pyridine instead of NaOH?
Diagnosis:Modified Schotten-Baumann.
Yes. In fact, for highly deactivated benzothiazoles (e.g., with nitro groups), aqueous Schotten-Baumann often fails completely.
Corrective Action: Switch to anhydrous conditions . Dissolve the amine in DCM and use Pyridine (2.0 equiv) as the acid scavenger. This eliminates the hydrolysis pathway entirely, though it requires an acidic workup to remove the pyridine.
Module 3: Visualizing the Mechanism
The following diagram illustrates the biphasic competition and the role of the Phase Transfer Catalyst (PTC) in facilitating the reaction of the poor nucleophile.
Caption: Schematic of the Interfacial Competition. The PTC (yellow) is critical for accelerating the acylation (green path) over the competing hydrolysis (red path) for weak nucleophiles.
Module 4: Optimized Experimental Protocol
Protocol ID: SB-BZT-OPT-02
Scale: 5.0 mmol basis
Reagents & Stoichiometry
Reagent
Equiv.
Amount
Notes
2-Aminobenzothiazole
1.0
751 mg
Starting Material
Acid Chloride
1.2
~6.0 mmol
Excess to account for hydrolysis
NaOH (10% aq)
2.5
10 mL
Base (Acid Scavenger)
TBAB
0.05
80 mg
Phase Transfer Catalyst
THF
-
15 mL
Organic Solvent (Primary)
Step-by-Step Procedure
Preparation of Organic Phase: In a 50 mL round-bottom flask, dissolve 2-aminobenzothiazole (1.0 equiv) in THF (15 mL) .
Tip: If the amine does not dissolve completely, mild warming is acceptable, but cool back down before step 3.
Preparation of Aqueous Phase: In a separate beaker, prepare the 10% NaOH solution . Add the TBAB (5 mol%) to this aqueous solution.
Biphasic Assembly: Add the aqueous base solution to the organic amine solution. The mixture will form two layers.
Cooling: Place the flask in an ice-water bath (
) . Set stirring to maximum RPM (vigorous vortex is required).
Addition: Dissolve the Acid Chloride (1.2 equiv) in a minimal amount of THF or DCM (2-3 mL). Add this solution dropwise to the vigorously stirring reaction mixture over 10-15 minutes.
Critical: Slow addition prevents localized heating and high concentrations of acid chloride reacting with water.
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature . Stir for 2–4 hours.
Monitoring: Check via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane).
Workup:
The product usually precipitates as a white/off-white solid.
Filter the solid under vacuum.
Wash the cake sequentially with:
Water (3 x 10 mL) – removes salt and base.
Saturated NaHCO₃ (1 x 10 mL) – ensures removal of acidic impurities.
Purification: Recrystallize from Ethanol/Water or DMF/Water if necessary.
References
Reaction Chemistry & Engineering (RSC) . "Kinetic study and modeling of the Schotten–Baumann synthesis... using phase-transfer catalysts."[1] Detailed kinetics on how PTCs suppress hydrolysis in biphasic systems.
BenchChem Technical Support . "Troubleshooting guide for the synthesis of benzothiazole derivatives." Specifics on handling 2-aminobenzothiazole oxidation and reactivity.
MDPI (Molecules) . "Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide." Protocol validation for sulfonyl chloride derivatives.
Journal of Applied Pharmaceutical Science . "Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives." Alternative anhydrous protocols and characterization data.
Executive Summary: The "Peri-Interaction" Challenge
Welcome to the technical support hub for hindered heterocycles. You are likely here because standard protocols for benzothiazole functionalization (C2-arylation, N-alkylation) are failing on your 4-methylbenzothiazole scaffold.
The Root Cause:
The methyl group at the C4 position is not merely an "ortho" substituent; it exerts a peri-like steric pressure on the N3 nitrogen atom and the C2 reaction pocket. This creates two distinct failure modes:
Catalyst Inhibition: The C4-Me bulk prevents the planar coordination of transition metals (Pd, Cu) to the N3 atom, a critical step in Directing Group (DG) assisted C-H activation.
Nucleophilic Repulsion: In S_NAr reactions, the C4-Me trajectory blocks the approach of nucleophiles to the C2 center, significantly raising the activation energy.
This guide provides three "Level 3" protocols designed to bypass these specific steric barriers.
Diagnostic & Decision Matrix
Before selecting a protocol, determine your substrate's current state and your desired bond formation.[1]
Figure 1: Decision tree for selecting the appropriate synthetic strategy based on substrate availability and steric constraints.
Protocol A: The Phosphonium Salt "Trojan Horse"
Best For: Converting C2-H or C2-Halogen to C2-O/N/S bonds when standard S_NAr fails due to blocking.
The Logic:
Standard nucleophilic attack at C2 is blocked by the C4-methyl group. Instead of forcing the nucleophile in, we first activate the C2 position with a highly reactive, smaller electrophile (Triphenylphosphine) to create a phosphonium salt.[1] This salt acts as a "super-leaving group," extending the reaction center away from the steric bulk, allowing the nucleophile to attack with lower energy barriers.
Result: The nucleophile displaces the PPh3 group. The steric clash is minimized because the leaving group (PPh3) is large and pushes the equilibrium forward upon release.
Key Reference:
Mechanistic Basis: This protocol is adapted from the work on C-H functionalization via phosphonium intermediates (See Ref [1]).
Best For: Direct C2-Arylation (C-C bond formation) without pre-halogenation.[2]
The Logic:
In 4-methylbenzothiazoles, the N3 atom is sterically crowded. Standard Pd(OAc)2 cycles fail because the metal cannot coordinate effectively to N3 to initiate C-H activation.[2]
The Fix: Use a "Mixed Ligand" system. 1,10-Phenanthroline acts as the primary ligand to stabilize Pd(II), while PPh3 acts as a "shuttle" to facilitate the oxidative addition/reductive elimination steps that are otherwise hindered by the 4-Me group.
Increases electron density; assists in overcoming steric barrier during insertion.[2]
Base
K2CO3 (2.0 equiv)
Mild base compatible with sensitive functional groups.[1][2]
Solvent
DMA or DMF
High boiling point, polar aprotic to solubilize species.[1]
Temp
100–120 °C
High thermal energy required to overcome rotational barrier of 4-Me.
Step-by-Step:
Charge a Schlenk tube with 4-methylbenzothiazole (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)2, Phenanthroline, PPh3, and K2CO3.[1]
Evacuate and backfill with Argon (3x).[2] Critical: Oxygen poisons this specific catalytic cycle.
Add dry DMA/DMF via syringe.
Heat to 110 °C for 16 hours.
Workup: Filter through Celite to remove Pd residue (which will be significant due to the difficult substrate).
Key Reference:
Ligand Synergy: The combination of Phen/PPh3 has been proven to accelerate C-H activation in hindered azoles (See Ref [2]).[2]
Protocol C: De Novo Synthesis (The "Jacobson" Bypass)
Best For: When the 4-methyl group makes C2 functionalization impossible.
The Logic:
If the C4-Me group prevents external reagents from accessing C2, the solution is to build the ring already containing the desired C2 substituent. This relies on the condensation of 2-amino-3-methylthiophenol with aldehydes.
Note on Regiochemistry:
Starting with meta-toluidine derivatives usually gives a mixture of 4-methyl and 6-methyl benzothiazoles. To guarantee the 4-methyl isomer, you must start with 2-amino-3-methylthiophenol .
Oxidant/Catalyst: Na2S2O5 (Sodium metabisulfite, 1.5 equiv) in DMF.[1]
Conditions: 120 °C for 4-6 hours.
Mechanism: The aldehyde forms a Schiff base with the amine. The thiol attacks the imine carbon (ring closure), and the metabisulfite drives the oxidative aromatization.
Advantage: The C4-methyl group does not hinder the intramolecular ring closure as much as it hinders intermolecular attack.
The 4-Me group destabilizes the Pd-N bond, causing catalyst crash-out. Fix: Increase Phenanthroline loading to 10 mol% or switch to a bulky NHC ligand (IPr).
Regioselectivity Issues (C6 vs C2)
Radical delocalization.
If using a Minisci radical reaction, the radical may prefer the unhindered C6 position. Fix: Switch to Protocol A (Phosphonium) which is strictly regioselective for C2.
Starting Material Recovery (Protocol A)
Incomplete activation.
Tf2O is moisture sensitive. Fix: Distill Tf2O before use and ensure the reaction is strictly anhydrous.
Product is an oil/gum
4-Me lipophilicity.
The methyl group increases solubility in hexanes. Fix: Use reverse-phase chromatography (C18) or recrystallize from cold pentane.[2]
References
C-H Functionalization via Phosphonium Salts
Title: C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates.[3]
A Comparative Analysis of the Antibacterial Potency of Benzothiazole Derivatives Against Standard Antibiotics
In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is a paramount objective for the scientific community. Among these, the benzothiazole n...
Author: BenchChem Technical Support Team. Date: February 2026
In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is a paramount objective for the scientific community. Among these, the benzothiazole nucleus has emerged as a "privileged" structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including promising antibacterial efficacy. This guide provides a comprehensive comparison of the potency of benzothiazole derivatives against established standard antibiotics, supported by a synthesis of available experimental data. While direct data for N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is not extensively available in the public domain, this guide will draw upon the broader class of benzothiazole derivatives to provide a representative analysis for researchers, scientists, and drug development professionals.
Introduction: The Rise of Benzothiazoles in Antimicrobial Research
The increasing prevalence of multidrug-resistant (MDR) bacteria presents a formidable challenge to modern medicine, necessitating the discovery and development of new classes of antimicrobial agents.[1][2] Benzothiazole, a heterocyclic compound, has garnered significant attention due to the diverse biological activities of its derivatives, which include anticancer, anti-inflammatory, and, most notably, antimicrobial properties.[3][4][5] The versatility of the benzothiazole scaffold allows for chemical modifications that can enhance its potency and spectrum of activity against various bacterial pathogens.[6] This guide will delve into the comparative antibacterial efficacy of these derivatives against commonly used antibiotics, providing a data-driven perspective on their potential as next-generation therapeutics.
Experimental Foundation for Potency Comparison
To ensure a scientifically rigorous comparison, it is crucial to understand the standard methodologies employed to evaluate antimicrobial potency. The primary techniques referenced in the literature for quantifying the antibacterial efficacy of benzothiazole derivatives are the determination of Minimum Inhibitory Concentration (MIC) and the measurement of the Zone of Inhibition (ZOI) through disk diffusion assays.
Key Methodologies
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a quantitative measure of potency, with lower MIC values indicating greater efficacy. The twofold serial dilution method is a common technique used for MIC determination.[7]
Zone of Inhibition (ZOI): In this qualitative or semi-quantitative method, a paper disk impregnated with the test compound is placed on an agar plate inoculated with a specific bacterium. The plate is then incubated, and the diameter of the clear zone around the disk where bacterial growth is inhibited is measured. A larger zone of inhibition generally indicates greater antibacterial activity.
The following diagram illustrates a generalized workflow for these fundamental antimicrobial susceptibility tests.
Caption: Potential multi-target mechanism of benzothiazole derivatives versus the specific action of ciprofloxacin.
Conclusion and Future Perspectives
The available evidence strongly suggests that the benzothiazole scaffold is a highly promising platform for the development of new antibacterial agents. Numerous derivatives have demonstrated potency that is not only comparable but often superior to standard antibiotics like ciprofloxacin against a variety of clinically relevant bacteria. [1][8]The potential for these compounds to act on multiple cellular targets is a particularly exciting prospect in the context of overcoming antimicrobial resistance.
[1][9]
While the specific compound N-(4-methyl-1,3-benzothiazol-2-yl)benzamide requires further investigation, the broader class of benzothiazole derivatives represents a fertile ground for future research and development. Further studies should focus on optimizing the structure-activity relationship (SAR) to enhance potency and spectrum, elucidating the precise mechanisms of action for the most promising candidates, and evaluating their in vivo efficacy and safety profiles. The continued exploration of this versatile chemical class holds significant promise for replenishing our dwindling arsenal of effective antibiotics.
References
Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study.
Synthesis and Evaluation of Some Novel Benzothiazole Derivatives as Potential Anticancer and Antimicrobial Agents. Arzneimittel-Forschung.
Synthesis, antibacterial and antifungal activity of novel benzothiazole pyrimidine deriv
Synthesis And Antibacterial Activities Of Benzothiazole Deriv
Recent insights into antibacterial potential of benzothiazole deriv
Review on the Developments of Benzothiazole-containing Antimicrobial Agents.
Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety. European Journal of Chemistry.
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. MDPI.
Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. PMC.
A Comparative Guide to Purity Determination of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide: TLC vs. HPLC
Introduction: The Imperative of Purity in Drug Development N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a heterocyclic compound belonging to the benzothiazole class, a scaffold of significant interest in medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Purity in Drug Development
N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a heterocyclic compound belonging to the benzothiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] As with any active pharmaceutical ingredient (API) or key intermediate, establishing its purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety and efficacy. Impurities, which can arise from starting materials, by-products of synthesis, or degradation, can impact the stability, bioavailability, and toxicity of the final drug product.[3][4]
Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[3][5][6] Specifically, ICH Q3A(R2) mandates the reporting, identification, and toxicological qualification of impurities that exceed defined thresholds, often as low as 0.10%.[3][6][7] This necessitates the use of analytical methods that are not only sensitive and specific but also validated to be fit for their intended purpose, as outlined in ICH Q2(R1).[8][9]
This guide provides an in-depth comparison of two cornerstone chromatographic techniques—Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide. We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven insights to guide researchers and drug development professionals in selecting the appropriate method for their specific analytical challenge.
Thin-Layer Chromatography (TLC): The Rapid Screening Tool
TLC is a planar chromatographic technique based on the principle of adsorption. It serves as a simple, rapid, and cost-effective method, primarily used for qualitative assessments such as monitoring reaction progress, identifying compounds, and performing preliminary purity checks.[10][11]
Principle of Separation
In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica gel. The plate is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase). Through capillary action, the mobile phase moves up the plate, and the components of the sample travel at different rates based on two competing factors: their affinity for the stationary phase and their solubility in the mobile phase.[11] For N-(4-methyl-1,3-benzothiazol-2-yl)benzamide and its potential impurities, separation is achieved by selecting a mobile phase that provides differential migration, resulting in distinct spots on the plate.
Experimental Protocol: TLC Analysis
Objective: To qualitatively assess the purity of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide and identify the presence of any major impurities.
Materials:
Stationary Phase: Pre-coated Silica Gel 60 F254 TLC plates. The F254 indicator fluoresces under 254 nm UV light, allowing for the visualization of UV-active compounds as dark spots.
Mobile Phase: n-Hexane: Ethyl Acetate (7:3, v/v). This solvent system is a common choice for moderately polar compounds like benzothiazole derivatives, offering a good balance of polarity to achieve effective separation.[12]
Sample Preparation: Prepare a ~1 mg/mL solution of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide in a suitable solvent like dichloromethane or ethyl acetate.
Chamber Saturation: Pour the mobile phase into the TLC chamber to a depth of 0.5-1.0 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures uniform solvent migration and improves spot resolution. Seal the chamber and allow it to equilibrate for at least 15 minutes.
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1.5 cm from the bottom of the TLC plate. Mark the positions for sample application.
Spotting: Using a capillary tube, apply a small spot of the sample solution onto the origin. Allow the solvent to evaporate completely.
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Seal the chamber and allow the mobile phase to ascend the plate.
Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
Visualization: Allow the plate to dry completely in a fume hood. Visualize the separated spots under a UV lamp at 254 nm. Circle the observed spots with a pencil.
Analysis: Calculate the Retention Factor (Rf) for each spot using the formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
A pure compound should ideally show a single spot. The presence of additional spots indicates impurities.
Caption: General workflow for TLC purity analysis.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC is a highly efficient and versatile separation technique that has become the cornerstone of pharmaceutical analysis for purity determination and impurity profiling.[13][14] It offers superior resolution, sensitivity, and, most importantly, precise quantification, making it indispensable for regulatory compliance.[10][15]
Principle of Separation
This guide details a reversed-phase HPLC (RP-HPLC) method, the most common mode used in pharmaceutical analysis.[16] In RP-HPLC, the sample is injected into a high-pressure stream of a liquid mobile phase and passed through a column packed with a non-polar stationary phase (e.g., C18-bonded silica). Separation occurs based on the hydrophobic interactions between the analytes and the stationary phase. Less polar (more hydrophobic) compounds interact more strongly with the C18 stationary phase and thus elute later, while more polar compounds have a greater affinity for the mobile phase and elute earlier.
Causality: N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a moderately non-polar molecule, making it an ideal candidate for RP-HPLC. A C18 column provides a robust hydrophobic stationary phase for effective separation from potential impurities, which will likely differ in polarity. An acetonitrile/water mobile phase allows for fine-tuning of the elution strength to achieve optimal resolution.
Experimental Protocol: RP-HPLC Analysis
Objective: To accurately quantify the purity of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide and determine the percentage of related impurities.
Instrumentation and Materials:
HPLC System: A gradient-capable HPLC system with a quaternary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[15]
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A: Water
Mobile Phase B: Acetonitrile
Sample Diluent: Acetonitrile:Water (50:50, v/v)
Standard Preparation: Accurately weigh and prepare a reference standard solution of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide at a concentration of approximately 0.1 mg/mL in the diluent.
Sample Preparation: Accurately weigh and prepare a sample solution at a concentration of approximately 1.0 mg/mL in the diluent.[15] Filtering the solution through a 0.45 µm syringe filter is crucial to prevent particulate matter from damaging the column.[17]
Chromatographic Conditions:
Parameter
Setting
Rationale
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp.
30 °C
Maintaining a constant temperature ensures reproducible retention times.
Injection Vol.
10 µL
A small volume to prevent peak distortion and column overloading.
Detection
UV at 254 nm
The benzamide and benzothiazole rings contain chromophores that strongly absorb UV light in this region.[17]
Gradient
0-20 min: 60% B
An isocratic elution is a good starting point for a purity method, providing simplicity and robustness.
20-25 min: 60-90% B
A wash step to elute any strongly retained compounds.
| | 25-30 min: 90-60% B | Re-equilibration to initial conditions. |
Methodology:
System Preparation: Purge the HPLC system with the mobile phases to remove air bubbles. Equilibrate the column with the initial mobile phase composition (60% Acetonitrile) until a stable baseline is achieved.
System Suitability: Inject the reference standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%, as per typical validation requirements.[18]
Analysis: Inject the sample solution.
Data Processing: Integrate the peaks in the resulting chromatogram. Calculate the purity of the sample using the area percent method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
A Senior Application Scientist's Guide to Distinguishing N-(4-methyl-1,3-benzothiazol-2-yl)benzamide from its Structural Isomers
In the landscape of pharmaceutical research and development, the precise identification of a molecule's structure is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the connec...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, the precise identification of a molecule's structure is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the connectivity of their atoms, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides an in-depth technical comparison of analytical methodologies to unequivocally distinguish N-(4-methyl-1,3-benzothiazol-2-yl)benzamide from its key structural isomers.
The primary isomers of concern involve the positional variation of the methyl group on the benzothiazole ring system (positions 4, 5, 6, and 7) and on the benzamide ring. Each of these subtle structural shifts gives rise to a unique electronic environment, which can be probed and differentiated by a suite of modern analytical techniques. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to resolve these isomeric challenges, supported by experimental data and established scientific principles.
The Isomeric Challenge: A Structural Overview
The core challenge lies in differentiating the target molecule, N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, from its positional isomers. The location of the methyl group significantly influences the electron density distribution across the aromatic systems, which in turn affects the chemical and physical properties of the molecule.
Caption: Structural isomers of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Fingerprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[1] For distinguishing the isomers of N-(methyl-1,3-benzothiazol-2-yl)benzamide, both ¹H and ¹³C NMR are invaluable.
¹H NMR Spectroscopy: Probing the Proton Environment
The chemical shift, splitting pattern (multiplicity), and integration of proton signals in a ¹H NMR spectrum provide a unique fingerprint for each isomer. The position of the methyl group will most significantly impact the signals of the aromatic protons on the same ring.
Expected ¹H NMR Spectral Differences:
Methyl Signal: The singlet corresponding to the methyl protons will appear in the aliphatic region (typically δ 2.3-2.7 ppm). Its precise chemical shift will be subtly influenced by its position.
Aromatic Protons (Benzothiazole Ring): This is where the most significant differences will be observed.
4-Methyl Isomer: The protons on the benzothiazole ring will show a distinct pattern. H5, H6, and H7 will be influenced by the adjacent methyl group.
5-Methyl Isomer: The methyl group at C5 will simplify the spectrum in that region, likely resulting in two singlets or narrow doublets for H4 and H6, and a doublet for H7.
6-Methyl Isomer: The methyl group at C6 will primarily affect H5 and H7. For instance, in related 6-methyl-1,3-benzothiazole derivatives, the methyl protons appear as a singlet around δ 2.40 ppm, and the aromatic protons show characteristic shifts and couplings.[2]
7-Methyl Isomer: The methyl group at C7 will be in close proximity to the thiazole sulfur atom, which may influence its chemical shift. The aromatic protons H4, H5, and H6 will exhibit a pattern distinct from the other isomers.
Aromatic Protons (Benzamide Ring): For isomers where the methyl group is on the benzothiazole ring, the benzamide protons will show a relatively consistent pattern, typically with multiplets in the δ 7.5-8.5 ppm range. Conversely, if the methyl group is on the benzamide ring, the pattern of these protons will change while the benzothiazole proton signals remain consistent with the unsubstituted parent structure.
Amide Proton (NH): The amide proton typically appears as a broad singlet at a downfield chemical shift (δ 8.5-12.5 ppm), the exact position of which can be solvent and concentration-dependent.[3][4]
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Key Protons of N-(methyl-1,3-benzothiazol-2-yl)benzamide Isomers in DMSO-d₆
Proton
4-Methyl Isomer (Predicted)
6-Methyl Isomer (Experimental Data for related compounds)[2]
Isomers with Methyl on Benzamide Ring (Predicted)
-CH₃
~2.65
~2.40
~2.43
Benzothiazole Aromatic-H
Complex Multiplets
Distinct shifts for H4, H5, H7
Consistent with unsubstituted benzothiazole
Benzamide Aromatic-H
Consistent with unsubstituted benzamide
Consistent with unsubstituted benzamide
Complex Multiplets reflecting methyl position
Amide-NH
~9.0 - 12.0
~9.0 - 12.0
~9.0 - 12.0
¹³C NMR Spectroscopy: A Carbon Skeleton Map
¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, making it an excellent tool for identifying isomers.
Expected ¹³C NMR Spectral Differences:
The chemical shifts of the carbon atoms in the methyl-substituted ring will be most affected.
Methyl Carbon: A signal in the aliphatic region (δ 18-26 ppm).[3]
Aromatic Carbons: The position of the methyl group will cause notable changes in the chemical shifts of the ipso-carbon (the carbon to which the methyl group is attached) and the ortho, meta, and para carbons relative to it. These shifts can be predicted using established substituent chemical shift (SCS) effects.
Carbonyl and C=N Carbons: The carbonyl carbon of the amide and the C2 carbon of the benzothiazole ring are expected to appear at downfield chemical shifts (δ 160-176 ppm).[3] While the position of the methyl group on one ring is less likely to cause a dramatic shift in the signals of the other ring's carbons, subtle electronic effects may be transmitted through the amide linkage, leading to minor but potentially diagnostic differences.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons of N-(methyl-1,3-benzothiazol-2-yl)benzamide Isomers in DMSO-d₆
Carbon
4-Methyl Isomer (Predicted)
6-Methyl Isomer (Predicted)
Isomers with Methyl on Benzamide Ring (Predicted)
-CH₃
~18.5
~21.5
~21.1-21.5
Benzothiazole Aromatic-C
Shifts influenced by C4-methyl
Shifts influenced by C6-methyl
Consistent with unsubstituted benzothiazole
Benzamide Aromatic-C
Consistent with unsubstituted benzamide
Consistent with unsubstituted benzamide
Shifts influenced by methyl position
C=O
~165-167
~165-167
~165-167
C=N (Benzothiazole C2)
~170-176
~170-176
~170-176
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all structural isomers of N-(methyl-1,3-benzothiazol-2-yl)benzamide will have the same molecular ion peak, their fragmentation patterns upon ionization can be distinct, providing clues to the position of the methyl group.
Expected Fragmentation Patterns:
The primary fragmentation is likely to occur at the amide bond, leading to the formation of benzoyl and methyl-benzothiazol-2-yl-amine cations, or their respective radical cations.
Cleavage of the Amide Bond: This would result in two primary fragments:
The benzoyl cation (m/z 105) or a related fragment.
The methyl-substituted 2-aminobenzothiazole cation. The m/z of this fragment will be the same for all isomers with the methyl group on the benzothiazole ring, but its subsequent fragmentation may differ.
Fragmentation of the Benzothiazole Ring: The position of the methyl group can influence the stability of subsequent fragment ions. For example, the loss of radicals or neutral molecules from the methyl-benzothiazole fragment may be favored for certain isomers due to the electronic effects of the methyl group. In related benzothiazole derivatives, characteristic losses of molecules like HCN and CS have been observed.[5]
Caption: Generalized mass spectrometry fragmentation pathway.
High-Performance Liquid Chromatography (HPLC): Separation Based on Polarity
HPLC is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For structural isomers, subtle differences in polarity can be exploited to achieve separation.
Chromatographic Separation Strategy:
A reversed-phase HPLC (RP-HPLC) method, using a C18 column, is the most common approach for separating moderately polar compounds like the isomers . The elution order will depend on the relative polarity of the isomers.
Polarity and Retention Time: In RP-HPLC, less polar compounds interact more strongly with the nonpolar stationary phase and thus have longer retention times. The position of the methyl group can subtly alter the overall polarity of the molecule.
It is generally expected that isomers with the methyl group in a more sterically hindered position or in a position that reduces the molecule's ability to interact with the polar mobile phase will have longer retention times.
For example, in the separation of some benzothiazole derivatives, different methyl positional isomers have been successfully resolved using a mobile phase of acetonitrile and water.[6][7][8]
Table 3: Predicted Elution Order in Reversed-Phase HPLC
Isomer
Predicted Relative Polarity
Predicted Relative Retention Time
Benzamide-methylated isomers
May vary based on methyl position
Potentially different from benzothiazole-methylated isomers
Benzothiazole-methylated isomers
Subtle differences based on methyl position
Likely to have distinct but closely eluting peaks
Experimental Protocols
The following are generalized protocols that serve as a starting point for the analysis of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide and its isomers. Optimization will be necessary based on the specific instrumentation and desired outcomes.
Protocol 1: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified isomeric sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
Process the data with appropriate phasing and baseline correction. Integrate all signals and assign chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 250 ppm.
Process the data and assign chemical shifts.
2D NMR (Optional but Recommended):
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for unambiguously assigning quaternary carbons and piecing together the molecular structure.
Caption: General workflow for NMR-based structural elucidation.
Protocol 2: Mass Spectrometry (LC-MS)
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent compatible with the HPLC mobile phase (e.g., acetonitrile/water).
Chromatographic Separation: Use an HPLC system coupled to the mass spectrometer.
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: Start with a low percentage of B, and ramp up to a high percentage over several minutes to elute the compounds.
Mass Spectrometry Analysis:
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
Full Scan Analysis: Acquire data over a mass range that includes the molecular weight of the compound (e.g., m/z 100-500).
Tandem MS (MS/MS): Isolate the molecular ion peak and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze the resulting fragmentation pattern.
Detector: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compounds).
Method Development:
Start with an isocratic method (e.g., 60:40 Acetonitrile:Water) and adjust the ratio to achieve reasonable retention times.
If co-elution occurs, develop a shallow gradient method to improve resolution.
Analysis:
Inject 10 µL of a standard solution of each isomer individually to determine their retention times.
Inject a mixture of the isomers to confirm baseline separation.
Conclusion
The differentiation of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide from its structural isomers is a critical task in drug development and chemical research that can be confidently addressed through a multi-faceted analytical approach. ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods, providing a wealth of structural information that allows for unambiguous identification. Mass spectrometry offers complementary data through the analysis of isomer-specific fragmentation patterns. Finally, HPLC provides a robust method for the physical separation of these isomers, which is essential for their purification and individual characterization. By employing these techniques in concert, researchers can ensure the structural integrity of their compounds and build a solid foundation for further investigation.
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